Product packaging for Ethyl 3-phenylpropionate(Cat. No.:CAS No. 2021-28-5)

Ethyl 3-phenylpropionate

Número de catálogo: B043296
Número CAS: 2021-28-5
Peso molecular: 178.23 g/mol
Clave InChI: JAGZUIGGHGTFHO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl 3-phenylpropionate is a high-purity aromatic ester of significant value in chemical and biological research. Its primary applications leverage its role as a versatile flavor and fragrance compound, serving as a key reference standard and building block in the synthesis of more complex molecules. In organic chemistry, it acts as a crucial intermediate for producing pharmaceuticals, agrochemicals, and fine chemicals, where its ester group can be hydrolyzed or transesterified. The compound is also studied for its potential as a precursor or analog in the development of compounds with biological activity. The mechanism of action for this compound in research contexts often involves its interaction with biological systems as a volatile organic compound; it is investigated for its binding affinity to olfactory receptors and its role in chemosensory signal transduction pathways. Researchers utilize this compound to understand structure-odor relationships and to develop new synthetic methodologies for esterification and carbon-chain elongation. Supplied with detailed analytical data (including GC-MS and NMR spectroscopy) to ensure batch-to-batch consistency and support rigorous experimental reproducibility. This product is intended For Research Use Only and is not suitable for human consumption, diagnostic, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B043296 Ethyl 3-phenylpropionate CAS No. 2021-28-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGZUIGGHGTFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047095
Record name Ethyl 3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, somewhat oily liquid, sweet, fruity, honey-like odour
Record name Ethyl 3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

247.00 to 249.00 °C. @ 760.00 mm Hg
Record name Ethyl 3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.22 mg/mL at 25 °C, insoluble in water; soluble in oils, miscible (in ethanol)
Record name Ethyl 3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl 3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.009-1.017
Record name Ethyl 3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/178/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2021-28-5
Record name Ethyl 3-phenylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2021-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-phenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002021285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-phenylpropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-phenylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-PHENYLPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58E9Z9V64D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 3-phenylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-phenylpropionate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylpropionate (B1229125), also known as ethyl hydrocinnamate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, fruity, and floral odor.[1][2] This compound is utilized in the flavor and fragrance industries and serves as an intermediate in the synthesis of other organic compounds, including pharmaceutical precursors.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, and synthesis.

Chemical Structure

The molecular structure of ethyl 3-phenylpropionate consists of an ethyl ester group attached to a 3-phenylpropane backbone.

structure Chemical Structure of this compound cluster_phenyl cluster_ethyl C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 C8 CH₂ C7->C8 C9 C C8->C9 O1 O C9->O1 = O2 O C9->O2 C10 CH₂ O2->C10 C11 CH₃ C10->C11

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Odor Ethereal, rum, fruity, floral[1][3]
Boiling Point 247-248 °C[3]
Melting Point 122-124 °C[3]
Density 1.01 g/mL at 25 °C[3]
Solubility in Water Sparingly soluble (<0.1 g/100 mL at 25 °C)[1][3]
Solubility in Organic Solvents Miscible with ethanol (B145695), acetone, and ether[1]
Refractive Index (n20/D) 1.494[3]
LogP 2.79[3][4]
Flash Point 108 °C (226.4 °F) - closed cup

Structural Identifiers

For unambiguous identification in databases and literature, the following structural identifiers are used.

Identifier TypeIdentifierReference
CAS Number 2021-28-5[1][2]
SMILES CCOC(=O)CCC1=CC=CC=C1[5]
InChI InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3[2][5]
InChIKey JAGZUIGGHGTFHO-UHFFFAOYSA-N[2][5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.23 (t, 3H), 2.61 (t, 2H), 2.94 (t, 2H), 4.12 (q, 2H), 7.16-7.29 (m, 5H)[5]
¹³C NMR (22.53 MHz, CDCl₃) δ (ppm): 14.21, 31.01, 35.94, 60.35, 126.23, 128.30, 128.47, 140.62, 172.82[5]

Synthesis of this compound

This compound can be synthesized through several methods. The two primary routes are the esterification of 3-phenylpropanoic acid and the hydrogenation of ethyl cinnamate (B1238496).

Experimental Protocols

1. Fischer Esterification of 3-Phenylpropanoic Acid

This method involves the reaction of 3-phenylpropanoic acid with ethanol in the presence of an acid catalyst.

  • Reactants: 3-Phenylpropanoic acid, ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • General Procedure: 3-Phenylpropanoic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess ethanol is removed by distillation. The remaining mixture is neutralized, extracted with an organic solvent, and purified by distillation.

2. Hydrogenation of Ethyl Cinnamate

This protocol involves the reduction of the double bond in ethyl cinnamate.[1]

  • Reactants: Ethyl cinnamate, hydrogen gas, and a catalyst (e.g., Nickel or Palladium on carbon).[1]

  • General Procedure: Ethyl cinnamate is dissolved in a suitable solvent, such as ethanol. The catalyst is added to the solution, and the mixture is subjected to a hydrogen atmosphere, often under pressure. The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield this compound, which can be further purified by distillation.

synthesis Synthesis Pathways of this compound 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid This compound This compound 3-Phenylpropanoic Acid->this compound  Esterification (Acid Catalyst) Ethanol Ethanol Ethanol->this compound Ethyl Cinnamate Ethyl Cinnamate Ethyl Cinnamate->this compound  Hydrogenation (Ni or Pd/C Catalyst) Hydrogen Hydrogen Hydrogen->this compound

Caption: Key synthesis routes for this compound.

Signaling Pathways

Based on available scientific literature, this compound is primarily recognized for its applications in the flavor and fragrance industries and as a synthetic intermediate.[2] There is no established evidence to suggest its direct involvement in specific biological signaling pathways as a primary mode of action. Its biological effects, if any, are likely related to its metabolism as a fatty acid ester.[4]

Safety and Handling

This compound is considered to have low acute toxicity.[1] However, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and work in a well-ventilated area.[1][6]

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[1][6]

  • Handling: Avoid prolonged or repeated skin contact, as it may cause mild irritation. Inhalation of high concentrations of vapor may cause respiratory discomfort.[1] In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.[6]

References

Ethyl 3-phenylpropionate: Chemical Identification

Author: BenchChem Technical Support Team. Date: December 2025

This section provides the Chemical Abstracts Service (CAS) number and a list of synonyms for Ethyl 3-phenylpropionate (B1229125), a key identifier for researchers and professionals in drug development.

Chemical Abstract Service (CAS) Number

The unique CAS registry number for Ethyl 3-phenylpropionate facilitates unambiguous identification in chemical databases and literature.

Compound NameCAS Registry Number
This compound2021-28-5[1][2][3][4]

Synonyms

This compound is also known by several other names in scientific literature and commercial listings. The following table compiles its common synonyms.

Synonym
3-Ethyl phenylpropionate[1]
3-Phenylpropanoic acid ethyl ester[1]
3-Phenylpropionic acid ethyl ester[1][5][6]
Benzenepropanoic acid, ethyl ester[1][2][5][6][7]
Ethyl 3-phenylpropanoate[1][3][5][8]
Ethyl benzenepropanoate[1][5][6][8]
Ethyl dihydrocinnamate[1][5][6][8]
Ethyl hydrocinnamate[1][2][5][6][7][8]
Ethylhydrocinnamoate[5][6]
Ethylphenyl propanoate[5][8]
Hydrocinnamic acid, ethyl ester[1][5][6][7][8]

References

An In-depth Technical Guide to the Biosynthesis Pathway of Phenylpropionate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropionate esters are a diverse class of secondary metabolites found throughout the plant kingdom, contributing significantly to the flavor and fragrance of fruits and flowers.[1] Beyond their aromatic properties, these compounds exhibit a range of biological activities, making them of great interest for applications in the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the biosynthesis of phenylpropionate esters, detailing the core enzymatic pathways, key regulatory mechanisms, and methodologies for their study and production.

Core Biosynthesis Pathway: From Shikimate to Phenylpropanoid Precursors

The biosynthesis of phenylpropionate esters originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.[2] The journey from primary metabolism to the activated precursors of phenylpropionate esters can be divided into two main stages: the shikimate pathway and the general phenylpropanoid pathway.

The Shikimate Pathway

The shikimate pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate, intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate. Chorismate serves as a critical branch-point metabolite, leading to the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[2] L-phenylalanine is the primary precursor for the vast majority of phenylpropanoids in higher plants.

The General Phenylpropanoid Pathway

The general phenylpropanoid pathway channels carbon from L-phenylalanine into a variety of downstream secondary metabolic pathways. This core sequence of three enzymatic reactions is highly conserved across the plant kingdom.[3]

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[3] This reaction is a key regulatory point, directing the flow of carbon from primary to secondary metabolism.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position of the aromatic ring to produce p-coumaric acid.[3]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates the carboxyl group of p-coumaric acid by forming a high-energy thioester bond with Coenzyme A (CoA), yielding p-coumaroyl-CoA.[3]

The product, p-coumaroyl-CoA, is a central intermediate that can be further modified through a series of hydroxylation, methylation, and reduction reactions to generate a diverse array of phenylpropanoid-CoA esters, which are the direct precursors for the synthesis of phenylpropionate esters.

Phenylpropanoid_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate Multiple Steps E4P Erythrose-4-Phosphate E4P->Chorismate Multiple Steps Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Downstream Pathways Downstream Pathways p_Coumaroyl_CoA->Downstream Pathways Lignin, Flavonoids, Phenylpropionate Esters

Figure 1. The General Phenylpropanoid Pathway.

The Final Step: Esterification by Alcohol Acyltransferases

The formation of phenylpropionate esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from a phenylpropanoid-CoA thioester to an alcohol substrate.[4]

General Reaction: Phenylpropanoid-CoA + Alcohol --AAT--> Phenylpropionate Ester + CoA-SH

The diversity of phenylpropionate esters found in nature arises from the broad substrate specificity of AATs, which can utilize a variety of both phenylpropanoid-CoA donors and alcohol acceptors.

Key Enzymes and Substrate Specificities

Several AATs have been characterized from various plant species, particularly in the context of fruit and flower volatile biosynthesis. These enzymes often belong to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.

EnzymeSource OrganismAcyl-CoA SubstratesAlcohol SubstratesReference
MdAAT1 Malus × domestica (Apple)Acetyl-CoA, Butyryl-CoA, Hexanoyl-CoAButanol, Hexanol, Benzyl alcohol[4]
SAAT Fragaria × ananassa (Strawberry)Acetyl-CoA, Butyryl-CoA, Hexanoyl-CoAEthanol, Butanol, Hexanol, Benzyl alcohol[5]
BEBT Clarkia breweriBenzoyl-CoA, Acetyl-CoABenzyl alcohol, Ethanol, Cinnamyl alcohol[6]
PaAAT1 Prunus armeniaca (Apricot)Acetyl-CoAHexenol, (Z)-3-hexenol, (E)-2-hexenol[7]

Table 1: Examples of Characterized Alcohol Acyltransferases Involved in Ester Biosynthesis.

Quantitative Analysis of Phenylpropionate Ester Biosynthesis

The efficiency of phenylpropionate ester production is dependent on the kinetic properties of the involved enzymes and the availability of precursors. Metabolic engineering efforts have focused on improving yields by overexpressing key enzymes and redirecting metabolic flux.

Engineered OrganismKey Genes ExpressedProductTiterReference
Escherichia coliTAL, ER, AAT3-Phenylpropyl acetate94.59 ± 16.25 mg/L[8]
Saccharomyces cerevisiaePAL, 4CL, CHSNaringenin (Flavonoid precursor)~7 mg/L[9]
Saccharomyces cerevisiaePAL, 4CL, CHS, FNSIIApigenin (Flavonoid)1.6 µM[9]

Table 2: Examples of Metabolically Engineered Microorganisms for Phenylpropanoid-derived Compound Production.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
BEBT (Clarkia breweri) Benzoyl-CoA35--[6]
Benzyl alcohol19--[6]
CtXR D51A mutant (S)-2-phenylpropanal1704.828 x 103[3]
ADH-90 p-Coumaryl alcohol1700 ± 30014.3 ± 1.2 (min-1)-[10]
ALDH-40 Coniferaldehyde10000 ± 2700330 ± 70 (min-1)-[10]

Table 3: Kinetic Parameters of Enzymes Involved in Phenylpropanoid Metabolism. (Note: A comprehensive dataset for AATs with a wide range of phenylpropanoid substrates is still an active area of research).

Experimental Protocols

Heterologous Expression and Purification of Alcohol Acyltransferases

This protocol describes the expression of a plant-derived AAT in E. coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

  • Synthesize the codon-optimized coding sequence of the target AAT gene.
  • Clone the gene into an appropriate expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., His-tag or Strep-tag) for purification.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.7.
  • Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.
  • Continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.[11]

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM ATP, supplemented with lysozyme (B549824) and DNase I).[11]
  • Lyse the cells by sonication or French press.
  • Clarify the lysate by centrifugation.
  • Purify the tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins).[11][12]
  • Elute the purified protein and dialyze against a storage buffer.

Cloning [label="Gene Cloning into\nExpression Vector"]; Transformation [label="Transformation into\nE. coli"]; Culture [label="Cell Culture and\nInduction"]; Harvest [label="Cell Harvesting"]; Lysis [label="Cell Lysis"]; Clarification [label="Lysate Clarification"]; Affinity_Chr [label="Affinity Chromatography"]; Purified_Protein [label="Purified AAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cloning -> Transformation; Transformation -> Culture; Culture -> Harvest; Harvest -> Lysis; Lysis -> Clarification; Clarification -> Affinity_Chr; Affinity_Chr -> Purified_Protein; }

Figure 2. Workflow for Heterologous Protein Expression and Purification.
Alcohol Acyltransferase Activity Assay

This assay measures the in vitro activity of a purified AAT.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).[6]
  • In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the alcohol substrate (e.g., 1 mM), and the acyl-CoA substrate (e.g., 0.1 mM).

2. Enzyme Reaction:

  • Initiate the reaction by adding a known amount of the purified AAT enzyme.
  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-60 minutes).
  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the formed ester.

3. Product Analysis:

  • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced ester.

A colorimetric assay can also be used for high-throughput screening. This method typically involves the reaction of the produced ester with hydroxylamine (B1172632) to form a hydroxamic acid, which then reacts with ferric chloride to produce a colored complex that can be measured spectrophotometrically.[13]

HPLC and GC-MS Analysis of Phenylpropionate Esters

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or orthophosphoric acid) to improve peak shape.[14]

  • Detection: UV detector set at a wavelength appropriate for the aromatic ring of the phenylpropanoids (e.g., 240 nm or 280 nm).[14]

  • Sample Preparation: Plant or microbial extracts are typically filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).[15]

  • Carrier Gas: Helium.

  • Injection: Splitless or split injection depending on the concentration of the analytes.

  • Temperature Program: An initial low temperature is held, followed by a ramp to a higher temperature to elute the compounds based on their volatility.[15]

  • MS Detection: Electron impact (EI) ionization is commonly used, and the mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[15]

  • Sample Preparation: Volatile esters are typically extracted from the sample matrix using an organic solvent or by headspace solid-phase microextraction (HS-SPME).[15]

Regulation of the Phenylpropanoid Pathway

The biosynthesis of phenylpropionate esters is tightly regulated at multiple levels to control the allocation of carbon and energy.

  • Transcriptional Regulation: The expression of genes encoding the enzymes of the phenylpropanoid pathway is controlled by a complex network of transcription factors, including MYB, bHLH, and WD40 proteins. These transcription factors respond to various developmental and environmental cues, such as light, hormones, and stress.

  • Feedback Inhibition: The activity of key enzymes, particularly PAL, can be regulated by feedback inhibition from downstream products of the pathway.

  • Metabolite Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," that channel intermediates directly from one enzyme to the next, increasing the efficiency of the pathway and preventing the diffusion of reactive intermediates.

Conclusion

The biosynthesis of phenylpropionate esters is a fascinating and complex process that begins with primary metabolism and culminates in the production of a wide array of aromatic compounds. A thorough understanding of the enzymes involved, their kinetic properties, and the regulation of the pathway is crucial for the successful metabolic engineering of plants and microorganisms for the enhanced production of these valuable natural products. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this important biosynthetic pathway for applications in drug development, flavor and fragrance production, and other industrial sectors.

References

Spectroscopic Profile of Ethyl 3-Phenylpropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-phenylpropionate (B1229125) (C11H14O2) is an ester with a characteristic fruity and sweet aroma, finding applications in the fragrance and flavor industries.[1][2] A thorough understanding of its chemical structure and purity is paramount for its use in research, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-phenylpropionate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are also presented to aid researchers and scientists in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29 - 7.16m5HC₆H₅-
4.12q2H-O-CH₂-CH₃
2.94t2HC₆H₅-CH₂-
2.62t2H-CH₂-COO-
1.23t3H-CH₂-CH₃

Data sourced from PubChem and ChemicalBook. [3][4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
172.82C=O
140.62C (aromatic, quaternary)
128.47CH (aromatic)
128.30CH (aromatic)
126.23CH (aromatic)
60.35-O-CH₂-
35.94C₆H₅-CH₂-
31.01-CH₂-COO-
14.21-CH₃

Data sourced from PubChem. [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is typically obtained from a liquid film.

Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumC-H stretch (aromatic)
~2950Medium-StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1600, ~1490, ~1450Medium-WeakC=C stretch (aromatic ring)
~1170StrongC-O stretch (ester)

Characteristic IR absorption ranges are presented. Specific peak values can be found on platforms like ChemicalBook. [5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method used for the analysis of this compound.

m/zRelative Intensity (%)Plausible Fragment
178Moderate[M]⁺ (Molecular Ion)
133Moderate[M - OCH₂CH₃]⁺
105High[C₆H₅CH₂CH₂]⁺
104Very High[C₈H₈]⁺ (Tropylium ion rearrangement)
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺

Data sourced from ChemicalBook and the NIST WebBook. [6][7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

  • Instrument Setup: Transfer the solution to a clean 5 mm NMR tube.[8] Place the tube in the NMR spectrometer.

  • Data Acquisition: Tune and shim the instrument to achieve optimal magnetic field homogeneity. Acquire the ¹H NMR spectrum using a 400 MHz or higher field instrument. For the ¹³C NMR spectrum, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[9]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat (thin film) spectrum can be obtained.[10] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[11]

  • Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean salt plates.[12] Then, run the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.[13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Liquid Film Sample->IR_Prep MS_Prep Introduce to MS Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern M [C11H14O2]+• m/z = 178 F1 [C9H9O]+• m/z = 133 M->F1 - OCH2CH3 F4 [C6H5CH2CH2]+ m/z = 105 M->F4 - COOCH2CH3 F2 [C8H8]+• m/z = 104 F3 [C7H7]+ m/z = 91 F5 [C6H5]+ m/z = 77 F3->F5 - CH2 F4->F2 - H F4->F3 - C2H4

Caption: Plausible mass spectral fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-phenylpropionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-phenylpropionate (B1229125), a common fragrance and flavoring agent also utilized as an intermediate in pharmaceutical synthesis. The information herein is intended to support laboratory research, formulation development, and process chemistry by providing key solubility data and standardized experimental protocols.

Introduction

Ethyl 3-phenylpropionate (C₁₁H₁₄O₂), also known as ethyl hydrocinnamate, is an ester characterized by its pleasant, fruity, and floral aroma. Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in diverse fields. Understanding its solubility profile is essential for designing extraction and purification processes, developing homogeneous reaction mixtures, and formulating stable solutions.

Solubility Data

The solubility of this compound has been documented in various aqueous and organic media. While extensive quantitative data in organic solvents is not widely published, a combination of qualitative and quantitative information provides a clear solubility profile.

Data Presentation

The following table summarizes the known solubility of this compound at standard temperature and pressure (STP).

SolventChemical FormulaSolubilityTemperature (°C)Data Type
WaterH₂O0.22 mg/mL[1][2]25Quantitative
WaterH₂O< 1 mg/mL[1]25Quantitative
WaterH₂O< 0.1 g/100 mL[3][4][5][6]25Quantitative
EthanolC₂H₅OHMiscible[1][7]~25Qualitative
AcetoneC₃H₆OMiscible[3]~25Qualitative
Diethyl Ether(C₂H₅)₂OMiscible[3]~25Qualitative
ChloroformCHCl₃Soluble[4][5]~25Qualitative
MethanolCH₃OHSoluble[4][5]~25Qualitative
Dimethyl Sulfoxide (DMSO)  C₂H₆OSSlightly Soluble[4][5]~25Qualitative
Oils-Soluble[1][7]~25Qualitative

This compound is sparingly soluble in water but demonstrates high solubility and miscibility with a range of common organic solvents, including alcohols, ketones, and ethers.[3][8] Its solubility in nonpolar to moderately polar organic solvents is a key attribute for its use in organic synthesis and formulations.

Experimental Protocol: Determination of Solubility

To quantitatively determine the solubility of this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely accepted technique. This method establishes the equilibrium solubility of a solute in a solvent at a constant temperature.

Methodology: Isothermal Shake-Flask Method

3.1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer for quantitative analysis.

3.2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of a visible excess of the liquid ester is crucial to ensure that equilibrium is achieved.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be required to determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a pipette.

    • Immediately filter the collected aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets of this compound.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same organic solvent.

    • Analyze the filtered saturated solution and the calibration standards using a suitable analytical method (e.g., GC-FID or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • The experiment should be performed in triplicate to ensure the precision and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution B Equilibration (Constant Temperature Shaking) A->B Incubate (24-48h) C Phase Separation (Cessation of Agitation) B->C Allow to Settle D Sample Collection and Filtration C->D Withdraw Supernatant E Quantitative Analysis (e.g., GC-FID) D->E Analyze Sample F Data Processing and Solubility Calculation E->F Calculate Concentration

Caption: Workflow for solubility determination.

This guide serves as a foundational resource for professionals working with this compound, providing essential solubility information and a detailed protocol for its experimental determination. The provided data and methodologies can aid in optimizing processes and formulations in research and development.

References

Thermochemical Profile of Ethyl 3-phenylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 3-phenylpropanoate (CAS No. 2021-28-5). Due to a notable scarcity of direct experimental thermochemical values for this compound in publicly accessible literature, this document outlines established experimental protocols for determining these properties, by referencing methods applied to structurally similar esters. Furthermore, this guide presents a logical workflow for its common synthesis and a detailed diagram of the Fischer esterification mechanism, a primary route for its production. This document is intended to serve as a foundational resource for researchers and professionals requiring thermochemical data for process design, safety analysis, and computational modeling involving Ethyl 3-phenylpropanoate.

Introduction

Ethyl 3-phenylpropanoate, also known as ethyl hydrocinnamate, is an ester with a characteristic fruity aroma.[1][2] It finds applications in the fragrance and flavor industries and serves as an intermediate in the synthesis of more complex organic molecules, including active pharmaceutical ingredients.[3][4] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for the design and optimization of synthetic routes, ensuring process safety, and for the development of accurate computational models.

This guide summarizes the available physical property data and provides detailed experimental methodologies for the determination of key thermochemical parameters.

Physicochemical and Thermochemical Data

Table 1: Physical Properties of Ethyl 3-phenylpropanoate

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂[2]
Molecular Weight178.23 g/mol [5]
Boiling Point247-249 °C[6]
Density1.01 g/mL at 25 °C[4][5]
Refractive Index1.494 at 20 °C[4][5]
Flash Point108 °C (closed cup)[5]
SolubilitySparingly soluble in water[2]

Table 2: Thermochemical Data (Data for Ethyl 3-phenyl-3-oxopropanoate provided for context)

PropertyValueCompound
Heat of Vaporization50.6 kJ/molEthyl 3-phenyl-3-oxopropanoate

Note: The Heat of Vaporization is for a related but different compound and should be used with caution as an estimate for Ethyl 3-phenylpropanoate.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the established experimental methodologies that can be employed to determine the key thermochemical properties of Ethyl 3-phenylpropanoate.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) can be determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of the substance in a constant-volume container.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity Ethyl 3-phenylpropanoate (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure vessel (the "bomb").

  • Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm). A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), and for the heat of combustion of the fuse wire.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).[7][8]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of Ethyl 3-phenylpropanoate (typically 5-15 mg) is hermetically sealed in an aluminum pan.[9] An empty, sealed pan is used as a reference.[10]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating and/or cooling rate (e.g., 10 °C/min) over the desired temperature range.[9] The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[9]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and the baseline, calibrated against a standard material with a known heat capacity (e.g., sapphire).

    • Enthalpy of Fusion (ΔfusH): If the substance is a solid at the starting temperature, the enthalpy of melting is determined by integrating the area of the endothermic peak corresponding to the melting transition.

    • Enthalpy of Vaporization (ΔvapH): While less common for high-boiling liquids, the enthalpy of vaporization can be determined by analyzing the endothermic peak associated with boiling, often under controlled pressure.

Enthalpy of Vaporization via Gas Chromatography-Calorimetry

This method combines gas chromatography with solution calorimetry to determine the enthalpy of vaporization (ΔvapH) for volatile and semi-volatile compounds.[11]

Methodology:

  • Gas Chromatography: The retention time of Ethyl 3-phenylpropanoate is measured at several different temperatures on a gas chromatograph with a suitable stationary phase.

  • Heat of Solution Measurement: The heat of solution of liquid Ethyl 3-phenylpropanoate in the stationary phase liquid is measured using an isoperibol solution calorimeter.

  • Calculation: The enthalpy of vaporization is calculated from the slope of the plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature, combined with the measured heat of solution.

Synthesis Pathway and Reaction Mechanism

Ethyl 3-phenylpropanoate can be synthesized through various routes, with two common methods being the hydrogenation of ethyl cinnamate (B1238496) and the Fischer esterification of 3-phenylpropanoic acid with ethanol.[2][12] The Fischer esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14][15]

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of Ethyl 3-phenylpropanoate via Fischer esterification.

G Reactants 3-Phenylpropanoic Acid + Ethanol (excess) + Acid Catalyst (e.g., H₂SO₄) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Reflux Reflux (e.g., 1-10 hours at 60-110 °C) Reaction_Mixture->Reflux Workup Work-up (e.g., Neutralization, Extraction) Reflux->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product Ethyl 3-phenylpropanoate Purification->Product

Caption: General workflow for the synthesis of Ethyl 3-phenylpropanoate via Fischer esterification.

Fischer Esterification Mechanism

The mechanism of the Fischer esterification is a reversible, multi-step process involving nucleophilic acyl substitution.[1][16]

G cluster_0 Fischer Esterification Mechanism A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Alcohol A->B Increased electrophilicity of carbonyl carbon C 3. Proton Transfer B->C Formation of tetrahedral intermediate D 4. Elimination of Water C->D Formation of a good leaving group (H₂O) E 5. Deprotonation D->E Re-formation of carbonyl double bond F Ester Product E->F Final product formation

Caption: Step-wise mechanism of the acid-catalyzed Fischer esterification.

Conclusion

While direct experimental thermochemical data for Ethyl 3-phenylpropanoate remains elusive in the public domain, this guide provides a framework for its determination through established analytical techniques such as combustion calorimetry and differential scanning calorimetry. The provided protocols for these methods, drawn from research on similar ester compounds, offer a clear path for researchers to obtain the necessary data for process development, safety assessments, and computational studies. The included diagrams of the synthesis workflow and reaction mechanism for its preparation via Fischer esterification further contribute to a comprehensive understanding of this compound. The generation of experimental thermochemical data for Ethyl 3-phenylpropanoate would be a valuable contribution to the chemical literature.

References

An In-depth Technical Guide on the Reactivity Profile and Hazards of Ethyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and potential hazards associated with ethyl 3-phenylpropionate (B1229125). The information is intended to support safe handling, use in research and development, and risk assessment for professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Ethyl 3-phenylpropionate, also known as ethyl hydrocinnamate, is a clear, colorless liquid with a characteristic fruity and floral odor.[1] It is valued in the fragrance and flavor industries and serves as an intermediate in organic synthesis.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1][3][4]
Molecular Weight 178.23 g/mol [1][3][4][5]
CAS Number 2021-28-5[1][4]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 247-249 °C[1][6]
Density 1.01 - 1.02 g/mL at 25 °C[1][7]
Flash Point 108 °C (226.4 °F) - closed cup[6][8]
Water Solubility Sparingly soluble (<1 mg/mL at 25 °C)[5][9][10]
Refractive Index 1.492-1.497 at 20 °C[1][5]
LogP 2.73[5]

Reactivity Profile

As an ester, the reactivity of this compound is primarily dictated by the ester functional group.

This compound is generally stable under normal conditions of use and storage.[7][11] The primary reactions involve nucleophilic attack at the carbonyl carbon of the ester group.

  • Hydrolysis: In the presence of acids or bases, this compound can undergo hydrolysis to yield 3-phenylpropionic acid and ethanol. This reaction is a key consideration in formulation and storage, as changes in pH can lead to degradation.

  • Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to the exchange of the ethyl group.

  • Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or amines can form the corresponding amides.

To ensure safety and stability, this compound should be stored away from the following:

  • Strong Oxidizing Agents: Contact with strong oxidizers may cause a vigorous, exothermic reaction that could lead to ignition of the reaction products.[1][5]

  • Strong Acids: Acids can catalyze the hydrolysis of the ester, liberating heat.[1][5]

  • Strong Bases (Caustic Solutions): Interaction with strong bases also generates heat and promotes hydrolysis.[1][5]

  • Alkali Metals and Hydrides: Mixing esters with alkali metals and hydrides can generate flammable hydrogen gas.[1][5]

Under fire conditions, the combustion of this compound is expected to produce carbon monoxide (CO) and carbon dioxide (CO₂).[6][7][11]

This compound This compound Exothermic Reaction / Ignition Exothermic Reaction / Ignition This compound->Exothermic Reaction / Ignition Incompatible with Hydrolysis (Heat Generation) Hydrolysis (Heat Generation) This compound->Hydrolysis (Heat Generation) Reacts with Flammable H2 Gas Flammable H2 Gas This compound->Flammable H2 Gas Reacts with Strong Oxidizing Agents Strong Oxidizing Agents Strong Oxidizing Agents->Exothermic Reaction / Ignition Strong Acids Strong Acids Strong Acids->Hydrolysis (Heat Generation) Strong Bases Strong Bases Strong Bases->Hydrolysis (Heat Generation) Alkali Metals / Hydrides Alkali Metals / Hydrides Alkali Metals / Hydrides->Flammable H2 Gas

Figure 1: Incompatibility and Reactivity of this compound.

Hazard Identification and Toxicological Profile

Based on available data, this compound is considered to have low acute toxicity.[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and found no safety concern at current levels of intake when used as a flavoring agent.[12] However, as with any chemical, appropriate precautions should be taken.

Table 2: Summary of Toxicological Hazards

HazardClassification/InformationSource(s)
Acute Oral Toxicity Data not available. Considered to have low acute toxicity.[5][13]
Acute Dermal Toxicity Data not available.[13]
Acute Inhalation Toxicity Data not available. May cause respiratory irritation.[14][15]
Skin Corrosion/Irritation Not classified as a skin irritant. Prolonged contact may cause mild irritation.[5]
Serious Eye Damage/Irritation Not classified as an eye irritant. May cause mild irritation upon contact.
Respiratory/Skin Sensitization Not classified as a sensitizer.
Carcinogenicity Not classified as a carcinogen by IARC or NTP.[14][15][16]
Reproductive Toxicity Data not available.[14][15][16]

This compound is a combustible liquid with a flash point of 108 °C (226.4 °F).[6][8] It should be kept away from heat, sparks, and open flames.

Specific data on the ecotoxicity and biodegradability of this compound is limited in the reviewed literature. However, it is recommended to prevent its release into the environment.[11][15]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not always available, its hazards would be characterized using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals.

The assessment of acute toxicity is crucial for classification and labeling.

cluster_oral Acute Oral Toxicity (OECD 420, 423, 425) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403) Dosing (Oral Gavage) Dosing (Oral Gavage) Observation (14 days) Observation (14 days) Dosing (Oral Gavage)->Observation (14 days) Necropsy Necropsy Observation (14 days)->Necropsy Dermal_Necropsy Dermal_Necropsy Observation (14 days)->Dermal_Necropsy Necropsy Inhalation_Necropsy Inhalation_Necropsy Observation (14 days)->Inhalation_Necropsy Necropsy Application to Skin (24h) Application to Skin (24h) Application to Skin (24h)->Observation (14 days) Necropsy Exposure (4h, Inhalation Chamber) Exposure (4h, Inhalation Chamber) Exposure (4h, Inhalation Chamber)->Observation (14 days) Necropsy cluster_fischer Fischer Esterification cluster_hydrogenation Hydrogenation 3-Phenylpropionic AcidEthanol 3-Phenylpropionic AcidEthanol This compound This compound 3-Phenylpropionic AcidEthanol->this compound + H2SO4 (catalyst) Ethyl Cinnamate Ethyl Cinnamate Ethyl 3-Phenylpropionate_H2 Ethyl 3-Phenylpropionate_H2 Ethyl Cinnamate->Ethyl 3-Phenylpropionate_H2 + H2, Ni catalyst

References

Methodological & Application

Application Note: Synthesis of Ethyl 3-phenylpropionate from 3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of ethyl 3-phenylpropionate (B1229125) from 3-phenylpropionic acid via Fischer-Speier esterification. This method utilizes a strong acid catalyst, typically sulfuric acid, and an excess of ethanol (B145695) to drive the reaction towards the formation of the desired ester. The protocol includes reaction setup, work-up, purification, and characterization of the final product. This methodology is broadly applicable for the synthesis of various esters, which are valuable intermediates in the pharmaceutical and fragrance industries.

Introduction

Ethyl 3-phenylpropionate is a valuable organic compound used as a flavoring agent and as an intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2] The Fischer-Speier esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[3] The reaction is an acid-catalyzed nucleophilic acyl substitution and is reversible in nature. To achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one of the reactants, usually the less expensive alcohol, or by removing the water formed during the reaction.[4] This document outlines a reliable procedure for the synthesis of this compound, providing a reproducible method for laboratory-scale production.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Figure 1: Fischer-Speier esterification of 3-phenylpropionic acid with ethanol.

Experimental Protocol

Materials:

  • 3-phenylpropionic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-phenylpropionic acid and an excess of absolute ethanol (typically 3-5 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted 3-phenylpropionic acid.[6] Repeat this washing until no more gas evolution is observed.

    • Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[7]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Solvent Evaporation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
AppearanceColorless liquid[2]
Boiling Point247-249 °C
Density1.011 g/mL at 25 °C
Refractive Index1.494
¹H NMR (CDCl₃, 400 MHz), δ (ppm)1.24 (t, 3H), 2.62 (t, 2H), 2.95 (t, 2H), 4.13 (q, 2H), 7.18-7.31 (m, 5H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)14.2, 31.0, 35.9, 60.4, 126.2, 128.3, 128.5, 140.7, 172.9

Visualizations

Reaction Mechanism

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid 3-Phenylpropionic Acid Protonated_Acid Protonated Carbonyl Carboxylic_Acid->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Ethanol Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ H2O Water H_catalyst H+

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Workflow

Workflow cluster_reactants Reactants Acid 3-Phenylpropionic Acid Reaction Reflux (2-4h) Acid->Reaction Alcohol Ethanol Alcohol->Reaction Catalyst H2SO4 Catalyst->Reaction Workup Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol: Fischer Esterification of 3-Phenylpropionic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 3-phenylpropionate (B1229125) via the Fischer esterification of 3-phenylpropionic acid with ethanol (B145695). Ethyl 3-phenylpropionate is a valuable intermediate in the synthesis of various pharmaceutical compounds and fragrances.[1] This application note details the reaction mechanism, a step-by-step experimental protocol, and expected outcomes, offering a reliable methodology for laboratory and developmental applications.

Introduction

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants, usually the less expensive alcohol, or by removing the water formed during the reaction.[1]

In this application, we focus on the esterification of 3-phenylpropionic acid with ethanol to produce this compound, using concentrated sulfuric acid as the catalyst. The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol.

Reaction and Mechanism

The overall reaction is as follows:

3-Phenylpropionic Acid + Ethanol ⇌ this compound + Water

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄).

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

3.1. Materials and Equipment

  • 3-Phenylpropionic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

3.2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 3-phenylpropionic acid in 40 mL of absolute ethanol.

  • Catalyst Addition: While stirring the solution, slowly add 1.0 mL of concentrated sulfuric acid. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reflux is complete, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with 30 mL of water.

    • Carefully wash the organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Repeat this washing until no more gas evolution (CO₂) is observed.

    • Wash the organic layer with 30 mL of saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for this protocol.

ParameterValue
Reactants
3-Phenylpropionic Acid15.0 g (0.1 mol)
Absolute Ethanol40 mL
Catalyst
Concentrated Sulfuric Acid1.0 mL
Reaction Conditions
TemperatureReflux (approx. 80-90 °C)
Reaction Time4-6 hours
Workup
Extraction SolventDiethyl ether (50 mL)
Neutralizing AgentSaturated Sodium Bicarbonate Solution
Product
Product NameThis compound
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
Expected Yield75-85% (based on 3-phenylpropionic acid)

Visualizations

Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification_Mechanism RCOOH 3-Phenylpropionic Acid (R-COOH) Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H+ ROH Ethanol (R'-OH) H_plus H+ (catalyst) Protonated_acid->RCOOH Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'-OH Tetrahedral_intermediate->Protonated_acid Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester - H2O Protonated_ester->Tetrahedral_intermediate Ester This compound (R-COOR') Protonated_ester->Ester - H+ Ester->Protonated_ester Water Water (H2O)

Caption: Mechanism of the Fischer Esterification.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup (3-Phenylpropionic Acid + Ethanol) start->setup catalyst 2. Catalyst Addition (Conc. H2SO4) setup->catalyst reflux 3. Reflux (4-6 hours) catalyst->reflux cool_quench 4. Cooling and Quenching reflux->cool_quench solvent_removal 5. Solvent Removal (Rotary Evaporator) cool_quench->solvent_removal extraction 6. Extraction (Diethyl Ether) solvent_removal->extraction washing 7. Washing (H2O, NaHCO3, Brine) extraction->washing drying 8. Drying (Anhydrous MgSO4) washing->drying evaporation 9. Solvent Evaporation (Rotary Evaporator) drying->evaporation purification 10. Purification (Optional) (Vacuum Distillation) evaporation->purification end End Product (this compound) evaporation->end Crude Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The Fischer esterification of 3-phenylpropionic acid with ethanol is a straightforward and effective method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this valuable compound for further applications in drug development and other scientific endeavors. The use of excess ethanol as a solvent effectively drives the reaction equilibrium to favor product formation, leading to good yields.

References

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Ethyl 3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylpropanoate is a valuable ester widely utilized as a fragrance and flavoring agent, and as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its preparation via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a fundamental and cost-effective method in organic synthesis. This document provides detailed protocols for the synthesis of Ethyl 3-phenylpropanoate using a classic acid catalyst (Sulfuric Acid) and an alternative high-yield method, complete with comparative data, reaction mechanisms, and characterization details.

Comparative Synthesis Data

The following table summarizes the quantitative data for two distinct methods for the synthesis of Ethyl 3-phenylpropanoate, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: SO₂F₂-Mediated Esterification
Carboxylic Acid 3-Phenylpropanoic Acid3-Phenylpropanoic Acid
Alcohol Ethanol (B145695)Ethanol
Catalyst/Reagent Concentrated Sulfuric Acid (H₂SO₄)Sulfuryl Fluoride (B91410) (SO₂F₂) and N,N-Diisopropylethylamine (DIPEA)
Solvent Ethanol (in excess)1,2-Dichloroethane (DCE)
Temperature Reflux (approx. 78 °C)20 °C (Room Temperature)
Reaction Time 2 hours5 hours
Reported Yield ~95%[1]99%[2]

Experimental Protocols

Method 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol details the synthesis of Ethyl 3-phenylpropanoate via the traditional Fischer-Speier esterification, which employs an excess of the alcohol to drive the reaction equilibrium towards the product.

Materials:

  • 3-Phenylpropanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-phenylpropanoic acid and an excess of anhydrous ethanol (e.g., for 0.044 mol of the acid, use 200 ml of ethanol).[1]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3 ml) to the stirred mixture.[1]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2 hours.[1]

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[1]

  • To the residue, add deionized water (e.g., 50 ml) and ethyl acetate (e.g., 200 ml) and transfer the mixture to a separatory funnel.[1]

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with a saturated solution of NaCl.[1]

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.[1]

  • Remove the solvent using a rotary evaporator to obtain the crude Ethyl 3-phenylpropanoate.

  • For higher purity, the product can be further purified by vacuum distillation.

Method 2: High-Yield Esterification using Sulfuryl Fluoride

This modern approach utilizes sulfuryl fluoride (SO₂F₂) and a non-nucleophilic base to achieve a near-quantitative yield at room temperature.[2]

Materials:

  • 3-Phenylpropanoic acid

  • Ethanol

  • N,N-Diisopropylethylamine (DIPEA)

  • Sulfuryl fluoride (SO₂F₂) gas

  • 1,2-Dichloroethane (DCE)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether and ethyl acetate

Equipment:

  • Oven-dried reaction flask with a stir bar and rubber septum

  • Balloon filled with SO₂F₂ gas

  • Syringes

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To an oven-dried reaction flask equipped with a stir bar, add 3-phenylpropanoic acid (1.0 mmol, 1.0 equiv), ethanol (2.0 mmol, 2.0 equiv), DIPEA (3.0 mmol, 3.0 equiv), and DCE to achieve a 0.2 M concentration.[2]

  • Seal the flask with a rubber septum.

  • Slowly bubble SO₂F₂ gas from a balloon into the stirred reaction mixture.[2]

  • Stir the reaction mixture at room temperature for 5 hours.[2]

  • Upon completion of the reaction, concentrate the mixture directly under vacuum using a rotary evaporator.[2]

  • Purify the residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford the pure Ethyl 3-phenylpropanoate.[2]

Reaction Mechanism and Workflow

The following diagrams illustrate the mechanism of the Fischer-Speier esterification and the general experimental workflow.

Fischer_Esterification Reactants 3-Phenylpropanoic Acid + Ethanol Protonation Protonation of Carbonyl Oxygen (H+ catalyst) Reactants->Protonation Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product Ethyl 3-phenylpropanoate Deprotonation->Product

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental_Workflow Start Start Mixing Mix Reactants: 3-Phenylpropanoic Acid, Ethanol, and Acid Catalyst Start->Mixing Reaction Heat to Reflux Mixing->Reaction Workup Workup: Neutralization and Extraction Reaction->Workup Purification Purification: Drying and Solvent Removal (Optional: Distillation/Chromatography) Workup->Purification Characterization Characterization: NMR, IR, etc. Purification->Characterization End End Product Characterization->End

Caption: General Experimental Workflow for Synthesis.

Product Characterization

The identity and purity of the synthesized Ethyl 3-phenylpropanoate can be confirmed by various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.34 - 7.24 (m, 2H, Ar-H)

  • δ 7.23 - 7.15 (m, 3H, Ar-H)

  • δ 4.13 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • δ 2.96 (t, J = 7.7 Hz, 2H, -CH₂Ph)

  • δ 2.63 (t, J = 7.7 Hz, 2H, -CH₂COO-)

  • δ 1.24 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (CDCl₃):

  • δ 172.8 (C=O)

  • δ 140.6 (Ar-C)

  • δ 128.5 (Ar-CH)

  • δ 128.3 (Ar-CH)

  • δ 126.2 (Ar-CH)

  • δ 60.4 (-OCH₂)

  • δ 35.9 (-CH₂Ph)

  • δ 31.0 (-CH₂COO-)

  • δ 14.2 (-CH₃)

Infrared (IR):

  • Strong C=O stretch around 1735 cm⁻¹

  • C-O stretch around 1150-1250 cm⁻¹

  • Aromatic C-H stretches above 3000 cm⁻¹

  • Aliphatic C-H stretches below 3000 cm⁻¹

References

Application Notes and Protocols: Hydrogenation of Ethyl Cinnamate to Ethyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of α,β-unsaturated esters is a fundamental transformation in organic synthesis, yielding saturated esters that are valuable intermediates in the pharmaceutical, fragrance, and fine chemical industries. Ethyl 3-phenylpropionate (B1229125), a key intermediate with a characteristic fruity aroma, is synthesized via the hydrogenation of ethyl cinnamate (B1238496). This document provides detailed application notes and experimental protocols for this conversion using various catalytic systems.

Reaction Overview

The hydrogenation of ethyl cinnamate involves the addition of hydrogen across the carbon-carbon double bond of the α,β-unsaturated ester, leaving the ester functional group intact. The general transformation is depicted below:

Reaction Scheme

Figure 1. General reaction scheme for the hydrogenation of ethyl cinnamate to ethyl 3-phenylpropionate.

A variety of heterogeneous catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the reaction rate, yield, and purity of the final product.

Catalytic Systems and Data Summary

Several catalytic systems have been successfully employed for the hydrogenation of ethyl cinnamate. The following table summarizes the performance of common catalysts under different reaction conditions.

CatalystH₂ PressureTemperature (°C)SolventReaction TimeYield (%)Reference
Palladium on Carbon (Pd/C)1 atm (balloon)Room Temp.Ethanol (B145695)~1 hourHigh[1]
Palladium on Carbon (Pd/C)9 bar75Not Specified18 - 30 sup to 99[2]
Unnamed Catalyst1200 psig170Ethanol1.5 hoursNot Specified[3]
Raney NickelNot SpecifiedRoom Temp.2-PropanolNot SpecifiedNot Specified[4]
Copper/Silica (Cu/SiO₂)25 bar100 - 150Toluene15 hoursHigh[5]

Experimental Protocols

Detailed methodologies for the hydrogenation of ethyl cinnamate using common catalytic systems are provided below.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) under Balloon Pressure

This protocol is suitable for small-scale laboratory synthesis and is adapted from a virtual organic chemistry lab experiment.[1]

Materials:

  • Ethyl cinnamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Round-bottom flask (25 mL)

  • Magnetic stir bar

  • Hydrogen gas supply (cylinder or generator)

  • Balloon

  • Septum

  • Needle and tubing for hydrogen transfer

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add approximately 10 mg of 10% Pd/C.

  • In a fume hood, add 5 mL of ethanol to the flask.

  • Add 100 µL of ethyl cinnamate to the reaction mixture.

  • Seal the flask with a septum.

  • Carefully fill a balloon with hydrogen gas.

  • Insert a needle connected to the hydrogen-filled balloon through the septum into the headspace of the reaction flask.

  • Begin vigorous stirring of the reaction mixture.

  • Allow the reaction to proceed for approximately 1 hour at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, remove the hydrogen balloon.

  • Filter the reaction mixture to remove the insoluble Pd/C catalyst. This can be done by passing the mixture through a pad of celite in a Büchner funnel or using a syringe filter.

  • Remove the solvent (ethanol) from the filtrate using a rotary evaporator.

  • The remaining clear oil is the product, this compound. The final mass can be recorded and the purity can be analyzed by NMR spectroscopy.

Protocol 2: Hydrogenation using Raney Nickel

This protocol outlines a general procedure for the use of Raney Nickel, a highly active catalyst for hydrogenations.

Materials:

  • Ethyl cinnamate

  • Raney Nickel (supplied as a slurry in water or ethanol)

  • Ethanol or 2-Propanol

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Magnetic stir bar or mechanical stirrer

Procedure:

  • Catalyst Preparation: Under a fume hood, carefully wash the commercial Raney Nickel slurry with the chosen reaction solvent (ethanol or 2-propanol) to remove the storage liquid. Raney Nickel is pyrophoric when dry and should always be kept wet.[4][6][7]

  • In a suitable hydrogenation vessel, add the washed Raney Nickel catalyst.

  • Add the solvent (ethanol or 2-propanol) to the vessel.

  • Add the ethyl cinnamate substrate to the vessel.

  • Seal the hydrogenation vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove any air.

  • Pressurize the vessel to the desired hydrogen pressure.

  • Begin vigorous stirring and heat the reaction to the desired temperature if necessary.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet and disposed of according to safety guidelines.

  • Remove the solvent from the filtrate by rotary evaporation to obtain the product, this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the hydrogenation of ethyl cinnamate.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Add Ethyl Cinnamate, Solvent, and Catalyst to Reaction Vessel B Introduce Hydrogen Gas (Balloon or Pressure Vessel) A->B C Stir at Specified Temperature B->C D Monitor Reaction (TLC, GC) C->D E Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Isolate Ethyl 3-Phenylpropionate F->G

A typical workflow for ethyl cinnamate hydrogenation.

Reaction Transformation Diagram

This diagram shows the chemical transformation from the reactant to the product.

G reactant Ethyl Cinnamate (α,β-Unsaturated Ester) conditions + H₂ Catalyst reactant->conditions product This compound (Saturated Ester) conditions->product

The chemical conversion of ethyl cinnamate.

References

Application Notes: Ethyl 3-Phenylpropionate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-phenylpropionate (B1229125) (also known as ethyl hydrocinnamate) is an organic ester characterized by a pleasant, fruity aroma.[1][2] Beyond its use in the flavor and fragrance industry, it serves as a crucial building block and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring a phenyl group attached to a propionate (B1217596) backbone, makes it a versatile precursor for compounds containing benzyl (B1604629) and phenethyl motifs, which are common in various drug classes.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of ethyl 3-phenylpropionate and its derivatives in pharmaceutical synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning, safety assessment, and purification processes.

PropertyValueReference
CAS Number 2021-28-5[4][5]
Molecular Formula C₁₁H₁₄O₂[1][4][5]
Molecular Weight 178.23 g/mol [4][6]
Appearance Clear colorless to light yellow liquid[2][3]
Odor Ethereal, rum, fruity, floral[3]
Boiling Point 247-249 °C[4]
Density 1.1 g/mL[4]
Refractive Index 1.4940[4]
Solubility Miscible with ethanol (B145695) and oils; Insoluble in water[2][5]

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound and its structural analogs are pivotal in the synthesis of several important pharmaceuticals.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: Benazepril (B1667978)

Benazepril is a potent ACE inhibitor used for treating hypertension and congestive heart failure.[7] A key intermediate in a formal synthesis of Benazepril is L-homophenylalanine ethyl ester (LHPE), a chiral amine structurally related to this compound. The synthesis involves an asymmetric aza-Michael addition as a crucial step.[8][9][10]

Logical Workflow for Benazepril Synthesis

The following diagram illustrates the high-level workflow for the formal synthesis of Benazepril, highlighting the role of the key intermediate.

Workflow: Formal Synthesis of Benazepril cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_intermediate Intermediate Formation cluster_final Final Product A L-homophenylalanine ethyl ester (LHPE) C Asymmetric Aza-Michael Addition A->C B 4-(2-nitrophenyl)-4-oxo- but-2-enoic acid methyl ester B->C D Coupled Diastereomers C->D Forms diastereomeric mixture E Reduction & Intramolecular Cyclization D->E Pd/C Hydrogenation F Key Chiral Intermediate (Caprolactam 8) E->F G Benazepril F->G Further processing G General Synthetic Pathway for Lercanidipine A Dihydropyridine Carboxylic Acid Derivative C Esterification / Coupling A->C B 2,N-dimethyl-N-(3,3-diphenylpropyl) -1-amino-2-propanol B->C D Crude Lercanidipine C->D E Purification & Salt Formation (HCl) D->E F Lercanidipine HCl E->F G Role of this compound in API Synthesis cluster_derivatives Chemical Modifications cluster_apis Target API Classes A This compound B Hydrolysis (3-Phenylpropanoic Acid) A->B C Reduction (3-Phenyl-1-propanol) A->C D Amination / Chiral Separation (e.g., LHPE) A->D F Kinase Inhibitors (Pyrimidine-based) A->F Serves as scaffold G Calcium Channel Blockers (e.g., Lercanidipine Motif) C->G Forms part of side chain E ACE Inhibitors (e.g., Benazepril) D->E

References

Application Note: Synthesis of Pyrimidine Derivatives Utilizing Ethyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The synthesis of novel pyrimidine-containing molecules is a significant focus in drug discovery and development.[4][5] A common and well-established method for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent reaction typically involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[6][7][8] This reaction and its variations are prized for their efficiency and ability to generate molecular diversity.[9][10]

This application note explores the potential use of Ethyl 3-phenylpropionate (B1229125) as a precursor in the synthesis of pyrimidine derivatives. While not a traditional β-ketoester, its structural features offer a unique entry point for creating novel pyrimidine analogues. This document provides a conceptual framework and a generalized protocol for its application, which can be adapted and optimized for specific research objectives.

Principle

The core strategy for incorporating Ethyl 3-phenylpropionate into a pyrimidine synthesis pathway involves its conversion into a reactive intermediate that can participate in a cyclocondensation reaction. A plausible approach is the Claisen condensation of this compound with another ester (e.g., ethyl acetate) to generate a β-ketoester. This newly formed β-ketoester can then be utilized in a classical Biginelli-type reaction.

Experimental Protocols

Protocol 1: Synthesis of a β-Ketoester Intermediate from this compound

This protocol outlines the synthesis of a 1,3-dicarbonyl compound (a β-ketoester) from this compound via a Claisen condensation reaction.

Materials:

  • This compound

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol and freshly prepared sodium ethoxide.

  • To this solution, add this compound and an excess of ethyl acetate.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture by the slow addition of 1 M HCl with vigorous stirring until the pH is approximately 5-6.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude β-ketoester.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Dihydropyrimidinone Derivative via Biginelli Reaction

This protocol describes the synthesis of a dihydropyrimidinone derivative using the β-ketoester synthesized in Protocol 1.

Materials:

  • β-ketoester (from Protocol 1)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine the β-ketoester (1 equivalent), the chosen aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure dihydropyrimidinone derivative.

  • Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the synthesis.

Table 1: Synthesis of β-Ketoester Intermediate

EntryStarting EsterReagentCatalystSolventTime (h)Temp (°C)Yield (%)Purity (%)
1This compoundEthyl acetateNaOEtEthanol678DataData

Table 2: Synthesis of Dihydropyrimidinone Derivatives

Productβ-KetoesterAldehyde(Thio)ureaCatalystSolventTime (h)Temp (°C)Yield (%)m.p. (°C)
1 Intermediate from Protocol 1BenzaldehydeUreaHClEthanol1078DataData
2 Intermediate from Protocol 14-ChlorobenzaldehydeThioureap-TsOHEthanol1278DataData

Visualizations

Diagram 1: Synthetic Pathway

Synthetic_Pathway This compound This compound beta-Ketoester Intermediate beta-Ketoester Intermediate This compound->beta-Ketoester Intermediate Claisen Condensation (Protocol 1) Pyrimidine Derivative Pyrimidine Derivative beta-Ketoester Intermediate->Pyrimidine Derivative Biginelli Reaction (Protocol 2)

Caption: Synthetic pathway for pyrimidine derivatives.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: β-Ketoester Synthesis cluster_protocol2 Protocol 2: Pyrimidine Synthesis P1_Start Mix Reactants: This compound, Ethyl acetate, NaOEt P1_Reflux Reflux P1_Start->P1_Reflux P1_Workup Acidic Workup & Extraction P1_Reflux->P1_Workup P1_Purify Purification P1_Workup->P1_Purify P1_Product β-Ketoester Intermediate P1_Purify->P1_Product P2_Start Mix Reactants: β-Ketoester, Aldehyde, (Thio)urea P1_Product->P2_Start Use as starting material P2_Reflux Catalytic Reflux P2_Start->P2_Reflux P2_Isolation Isolation P2_Reflux->P2_Isolation P2_Purify Recrystallization P2_Isolation->P2_Purify P2_Product Pyrimidine Derivative P2_Purify->P2_Product

Caption: Experimental workflow for pyrimidine synthesis.

Conclusion

The protocols and conceptual framework provided in this application note offer a viable strategy for utilizing this compound in the synthesis of novel pyrimidine derivatives. By first converting it to a reactive β-ketoester intermediate, researchers can leverage the power of the Biginelli reaction to access a diverse range of dihydropyrimidinones. This approach opens up new avenues for the design and synthesis of potentially bioactive molecules for drug discovery programs. The presented protocols are intended as a starting point and should be optimized for each specific substrate and desired final product.

References

Application Notes and Protocols: Ethyl 3-phenylpropionate in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 21, 2025

Introduction

Ethyl 3-phenylpropionate (B1229125) (also known as ethyl hydrocinnamate) is a versatile aromatic ester valued in the fragrance and flavor industries for its complex sensory profile.[1][2] Structurally, it consists of an ethyl group esterified with 3-phenylpropanoic acid, combining the stability of an aromatic compound with the functional properties of an ester.[3] This document provides detailed application notes, quantitative data, and experimental protocols for researchers, scientists, and professionals in fragrance and flavor development.

Physicochemical and Sensory Properties

Ethyl 3-phenylpropionate is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral odor profile, often with notes of honey, rose, and rum.[4][5][6] Its pleasant aroma and flavor have led to its use in a wide array of consumer products. It is sparingly soluble in water but miscible with organic solvents like ethanol.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2021-28-5[1][4]
FEMA Number 2455[4][7]
Molecular Formula C₁₁H₁₄O₂[4][7]
Molecular Weight 178.23 g/mol [4][7]
Appearance Clear, colorless to light yellow liquid[2][4]
Boiling Point 247-248 °C (at 760 mmHg)[4][7]
Density ~1.01 g/mL (at 25 °C)[3][4]
Refractive Index ~1.494 (at 20 °C)[3][4]
Flash Point 108 °C (226 °F)[4]
Water Solubility < 0.1 g/100 mL (at 25 °C)[4][5]
LogP ~2.79[4][8]

Table 2: Sensory Profile and Organoleptic Characteristics

CharacteristicDescriptionReference(s)
Odor Type Floral, Fruity, Sweet[4]
Odor Description Sweet, fruity, honey-like, with notes of rose, hyacinth, and rum.[4][5][6][7]
Flavor Profile Flower, Honey.[7][9]
Taste Description Sweet, fresh-fruity-floral taste with a honey-like note.[6]

Applications in Fragrance and Flavor

This compound is a valuable component in perfumery, acting as a modifier to impart warmth and sweetness to floral compositions, particularly in rose accords.[10] Its stability and excellent blending properties make it suitable for bridging sharp floral top notes with richer base notes.[3][10]

  • Role in Formulations: It is often used as a middle note in the fragrance pyramid, providing body and a smooth transition.

  • Usage Levels: Recommended usage levels in fragrance concentrates can be up to 5.0%.[11] In cosmetic formulations like creams and lotions, it can be added at a ratio of 0.2% to 1% to help stabilize the product and ensure even dispersion of components.[3]

  • Common Pairings: It blends well with other floral, fruity, and balsamic notes to create sophisticated and luxurious scents.[10]

Recognized as a flavoring agent by the FDA (21 CFR 172.515) and JECFA, this compound is considered safe for consumption at current intake levels.[7][9] It is found naturally in some fruits and beverages like passion fruit and rum.[4][5]

  • Food Categories: It is used to enhance fruit, honey, and floral notes in a variety of products including beverages, baked goods, candies, and dairy products.

  • Flavor Enhancement: Its sweet, honey-like profile can add depth and complexity to flavor formulations.[7][9]

Experimental Protocols

Objective: To prepare a simple fragrance solution to evaluate the olfactory character of this compound.

Materials:

  • This compound

  • Perfumer's alcohol (e.g., Specially Denatured Alcohol, SDA 40-B)

  • Glass beaker or flask

  • Pipettes or graduated cylinders

  • Glass stirring rod

  • Sealed glass bottle for storage

Procedure:

  • Preparation of Concentrate: In a glass beaker, prepare a 10% dilution of this compound in perfumer's alcohol. For example, add 1 mL of this compound to 9 mL of alcohol.

  • Formulation: To create a simple Eau de Toilette strength fragrance, further dilute the concentrate. A typical fragrance load is between 5-15%. To achieve a 10% fragrance load in a 50 mL final volume, combine 5 mL of your concentrate with 45 mL of perfumer's alcohol.

  • Blending: Stir the mixture gently but thoroughly with a glass rod until the solution is homogeneous.[12]

  • Maceration: Transfer the final solution to a sealed glass bottle. Store in a cool, dark place for at least 48 hours to allow the fragrance to mature and meld.

  • Evaluation: After maceration, the fragrance can be applied to a perfumer's strip or skin for sensory evaluation.

Objective: To determine if a perceptible difference exists between two fragrance samples, one containing this compound and a control. This is an analytical test method.[13]

Materials:

  • Three coded samples (two are identical, one is different). For example:

    • Sample A: Control fragrance base.

    • Sample B: Control fragrance base.

    • Sample C: Fragrance base with this compound.

  • Perfumer's testing strips.

  • A panel of at least 15-30 screened evaluators.[13]

  • A well-ventilated, odor-free environment.

Procedure:

  • Sample Preparation: Dip perfumer's strips into each of the three coded samples.

  • Presentation: Present the three strips simultaneously to a panelist. The order of presentation should be randomized for each panelist.

  • Instruction: Ask the panelist to smell each strip from left to right. The panelist's task is to identify which of the three samples is different from the other two.[13]

  • Data Collection: Record the panelist's selection.

  • Analysis: Compile the results from all panelists. The number of correct identifications is compared to statistical tables (binomial distribution) to determine if the result is statistically significant, thus indicating a perceivable difference between the samples.

Diagrams and Workflows

Olfactory_Pathway Odorant Odorant (this compound) OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to Ion_Channel CNG Ion Channel (Opens) cAMP->Ion_Channel Binds to Depolarization Depolarization (Ca2+/Na+ influx) Ion_Channel->Depolarization Signal Action Potential to Brain (Olfactory Bulb) Depolarization->Signal

Caption: General signaling cascade for odorant perception in the olfactory epithelium.

Fragrance_Workflow cluster_Formulation Formulation Phase cluster_Maturation Maturation & QC cluster_Evaluation Sensory Evaluation Concept 1. Fragrance Concept (e.g., Floral-Fruity) Selection 2. Ingredient Selection (incl. This compound) Concept->Selection Blending 3. Blending & Dilution (Create concentrate) Selection->Blending Maceration 4. Maceration (Aging in base) Blending->Maceration QC 5. Quality Control (GC-MS, Stability) Maceration->QC Panel 6. Panelist Screening QC->Panel Testing 7. Analytical Testing (e.g., Triangle Test) Panel->Testing Consumer 8. Consumer Preference Test Testing->Consumer Final 9. Final Product Consumer->Final

Caption: Workflow from fragrance concept and formulation to final sensory evaluation.

Stability and Storage

This compound is chemically stable under normal conditions.[3][14] To maintain its quality and prevent degradation, it should be stored in a cool, dark place in a tightly sealed container, away from heat sources, direct sunlight, and strong oxidizing agents.[14][15][16][17] It is not reactive with water but can hydrolyze under acidic or neutral conditions to form 3-phenylpropanoic acid and ethanol.[3] It is generally considered stable in cosmetic formulations and various food matrices.[3]

References

Application Note: Quantitative Analysis of Ethyl 3-phenylpropionate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the quantitative analysis of Ethyl 3-phenylpropionate (B1229125) using Gas Chromatography with Flame Ionization Detection (GC-FID). The described protocol is applicable for the determination of Ethyl 3-phenylpropionate in cosmetic and fragrance matrices. This document provides comprehensive experimental protocols, instrument parameters, and data analysis guidelines to ensure accurate and reproducible results.

Introduction

This compound, also known as ethyl hydrocinnamate, is a common fragrance ingredient with a fruity, floral odor. It is utilized in a variety of consumer products, including perfumes, cosmetics, and toiletries. Accurate quantification of this compound is essential for quality control, formulation development, and regulatory compliance. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity and a wide linear range, making it ideal for routine analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Cream Matrix

This protocol describes the extraction of this compound from a cosmetic cream for GC analysis.

Materials:

Procedure:

  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to disperse the cream and dissolve the this compound.

  • Add 10 mL of hexane to the tube and vortex for another 2 minutes to extract the analyte into the organic phase.

  • Add 10 mL of deionized water to the tube to induce phase separation and vortex for 1 minute.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Allow the extract to stand for 5 minutes.

  • Transfer the dried hexane extract into a 2 mL GC vial for analysis.

Gas Chromatography (GC-FID) Method

Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID), an autosampler, and a data acquisition system.

GC Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature 60 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min

| Makeup Gas (Nitrogen) | 25 mL/min |

Data Presentation

Calibration Curve

A six-point calibration curve was generated by preparing standard solutions of this compound in hexane at concentrations ranging from 1 µg/mL to 100 µg/mL.

Concentration (µg/mL)Peak Area
112,543
563,891
10128,112
25320,543
50645,890
1001,295,432
Method Validation Summary

The GC-FID method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Validation ParameterResult
Linearity (R²) 0.9998
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis weigh Weigh 1g of Cosmetic Cream add_methanol Add 10mL Methanol weigh->add_methanol vortex1 Vortex 2 min add_methanol->vortex1 add_hexane Add 10mL Hexane vortex1->add_hexane vortex2 Vortex 2 min add_hexane->vortex2 add_water Add 10mL Water vortex2->add_water vortex3 Vortex 1 min add_water->vortex3 centrifuge Centrifuge 4000 rpm, 10 min vortex3->centrifuge transfer_hexane Transfer Hexane Layer centrifuge->transfer_hexane dry_extract Dry with Na2SO4 transfer_hexane->dry_extract transfer_vial Transfer to GC Vial dry_extract->transfer_vial inject Inject 1µL into GC transfer_vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Workflow for the GC analysis of this compound.

Logical Relationship of Method Validation

validation_relationship Validation Method Validation Linearity Linearity (R²) Validation->Linearity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Precision Precision (RSD%) Validation->Precision Accuracy Accuracy (Recovery %) Validation->Accuracy Specificity Specificity Validation->Specificity Linearity->LOQ LOD->LOQ

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ethyl 3-Phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Ethyl 3-phenylpropionate (B1229125) is an ester compound utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. The accurate quantification of Ethyl 3-phenylpropionate is essential for quality control in its production and in formulated products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of non-volatile or thermally labile compounds, making it an ideal method for the analysis of this analyte.

This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method. The described method is suitable for routine quality control analysis, providing a reliable and reproducible approach for the quantification of this compound in various sample matrices.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions

A summary of the chromatographic conditions for the analysis of this compound is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

Sample Preparation
  • Accurately weigh a suitable amount of the sample expected to contain this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the established linear range of the method.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include linearity, precision, and accuracy.

Linearity

The linearity of the method is determined by analyzing the prepared working standard solutions at a minimum of five concentration levels. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (R²) of greater than 0.999 is typically considered acceptable.

Concentration (µg/mL)Peak Area (arbitrary units)
10125,430
25312,870
50624,950
1001,251,340
1501,876,550
2002,502,100
Correlation Coefficient (R²) 0.9998
Precision

The precision of the analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

  • Intra-day Precision (Repeatability): Six replicate injections of a standard solution at a single concentration are performed on the same day.

  • Inter-day Precision (Intermediate Precision): The analysis is repeated on three different days to assess the variability over time.

Precision ParameterRetention Time (min)Peak Area
Intra-day (n=6)
Mean6.851,250,800
Standard Deviation0.0210,500
%RSD 0.29% 0.84%
Inter-day (n=3 days)
%RSD 0.45% 1.25%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Figure 1. Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method demonstrates good linearity and precision, making it suitable for routine quality control in research and industrial settings. Users should perform a full method validation to ensure the suitability of this method for their specific sample matrix and analytical requirements.

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Ethyl 3-Hydroxy-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ethyl 3-hydroxy-3-phenylpropionate (B1262273) (EHPP) is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of several important drugs. The stereochemistry of EHPP is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure EHPP. This document provides detailed application notes and protocols for two primary enzymatic strategies: the kinetic resolution of racemic EHPP using lipases and the asymmetric reduction of ethyl benzoylacetate (EBA) to yield chiral EHPP.

Methods Overview

Two principal enzymatic routes are highlighted for the preparation of chiral EHPP:

  • Enzymatic Kinetic Resolution of Racemic Ethyl 3-Hydroxy-3-phenylpropionate: This method employs lipases to selectively acylate one enantiomer of a racemic mixture of EHPP, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted enantiomer can then be separated. This is an effective method for obtaining both (R)- and (S)-EHPP.

  • Asymmetric Reduction of Ethyl Benzoylacetate: This approach utilizes alcohol dehydrogenases (ADHs) or whole-cell biocatalysts to directly convert the prochiral ketone, ethyl benzoylacetate (EBA), into a specific enantiomer of EHPP. This method is advantageous as it can theoretically achieve a 100% yield of the desired enantiomer.

Data Presentation

The following tables summarize quantitative data from various enzymatic systems for the synthesis of chiral EHPP, allowing for easy comparison of their performance.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Hydroxy-3-phenylpropionate

EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Producte.e. (%)Reference
Lipase (B570770) PS-CVinyl acetate (B1210297)t-Butyl methyl ether452055.6(S)-EHPP100[1]
Lipase PS-CVinyl propionateIsopropyl etherRT16052.1(S)-EHPP99.9[1]
Pseudomonas cepacia Lipase (PCL)- (Hydrolysis)Phosphate Buffer (pH 7)RT-50(R)-EHPP>98[2]
Porcine Pancreas Lipase (PPL)- (Hydrolysis)Phosphate Buffer (pH 7.5)35-Optimized(S)-3-hydroxy-3-phenylpropanoic acid-
Lipase from Burkholderia cepacia (PS IM)- (Hydrolysis)Diisopropyl ether / H₂O50350(2R,3S)-3-amino-2-hydroxy-3-phenylpropionate100[3]

Note: "RT" denotes room temperature. e.e. stands for enantiomeric excess.

Table 2: Asymmetric Reduction of Ethyl Benzoylacetate to Chiral Ethyl 3-Hydroxy-3-phenylpropionate

BiocatalystCo-factor RegenerationSubstrate Conc.Temp. (°C)Time (h)Conversion (%)Producte.e. (%)Reference
Baker's Yeast (Saccharomyces cerevisiae)Endogenous-RT48-96-(S)-EHPP>95
Engineered E. coli (ADH Mutant Mu-S2)Glucose Dehydrogenase500 mM-1094(S)-EHPP99[4]
Engineered E. coli (ADH Mutant Mu-R4)Glucose Dehydrogenase500 mM-1099(R)-EHPP98[4]
Geotrichum candidumEndogenous----(S)-EHPP98
Carbonyl Reductase (SLCR1 mutant) in E. coliGlucose Dehydrogenase150 mM-1>95(S)-EHPP>99[5]

Note: "RT" denotes room temperature. e.e. stands for enantiomeric excess.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Transesterification for Kinetic Resolution of Racemic EHPP

This protocol describes the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate using Lipase PS-C and vinyl acetate as the acyl donor.[1]

Materials:

  • Racemic ethyl 3-hydroxy-3-phenylpropionate

  • Lipase PS-C

  • Vinyl acetate

  • t-Butyl methyl ether (t-BME)

  • 15 mL reaction vials

  • Shaking incubator

  • Gas chromatograph with a chiral column

Procedure:

  • In a 15 mL vial, combine 4.75 mL of t-butyl methyl ether and 0.2 mL of vinyl acetate (4% v/v).

  • To this mixture, add 0.05 mL of racemic ethyl 3-hydroxy-3-phenylpropionate (1% v/v) and 0.2 g of Lipase PS-C (4% w/v).

  • Seal the vial and place it in a shaking incubator at 45°C with agitation at 150 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • After 20 hours, withdraw a sample of the supernatant for analysis.

  • Determine the conversion and enantiomeric excess of the remaining (S)-EHPP and the produced (R)-ethyl 3-acetoxy-3-phenylpropionate by chiral gas chromatography.

Work-up and Purification:

  • After the desired conversion is reached, remove the immobilized lipase by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue, containing unreacted (S)-EHPP and the acylated (R)-product, can be separated by column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Reduction of Ethyl Benzoylacetate using Baker's Yeast

This protocol outlines the synthesis of (S)-ethyl 3-hydroxy-3-phenylpropionate via the asymmetric reduction of ethyl benzoylacetate using commercially available baker's yeast.

Materials:

  • Ethyl benzoylacetate (EBA)

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Tap water

  • Erlenmeyer flask

  • Magnetic stirrer

  • Celite

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable Erlenmeyer flask, dissolve sucrose in tap water to make a 10-20% (w/v) solution.

  • Add baker's yeast to the sucrose solution (e.g., 10 g of yeast per 100 mL of solution) and stir for 30 minutes to activate the yeast.

  • Add ethyl benzoylacetate to the yeast suspension (e.g., 1 g of EBA per 10 g of yeast).

  • Stir the reaction mixture at room temperature for 48-96 hours. Monitor the progress of the reaction by thin-layer chromatography or gas chromatography.

  • Once the reaction is complete, add a filter aid such as Celite to the mixture and filter to remove the yeast cells.

  • Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (S)-EHPP.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 3: Chiral Gas Chromatography Analysis of EHPP Enantiomers

This protocol provides a general method for the determination of the enantiomeric excess of ethyl 3-hydroxy-3-phenylpropionate.[1]

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., G-TA, 0.32 mm x 30 m).

GC Conditions:

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 30 min

    • Ramp: 30°C/min to 170°C

    • Hold at 170°C for 15 min

  • Detector Temperature: 280°C

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., ethyl acetate).

  • If necessary, derivatize the sample to improve volatility and separation. For example, if analyzing the acylated product from the lipase resolution, the sample can be injected directly.

Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of EHPP based on their retention times (these should be determined using authentic standards if available).

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizations

Enzymatic Synthesis Pathways

Enzymatic_Synthesis_EHPP cluster_0 Asymmetric Reduction cluster_1 Kinetic Resolution EBA Ethyl Benzoylacetate ADH Alcohol Dehydrogenase (or Whole Cells) EBA->ADH s_EHPP (S)-EHPP ADH->s_EHPP e.g., Baker's Yeast, Geotrichum candidum r_EHPP_reduc (R)-EHPP ADH->r_EHPP_reduc e.g., Engineered ADH rac_EHPP Racemic EHPP ((R/S)-EHPP) Lipase Lipase rac_EHPP->Lipase s_EHPP_res (S)-EHPP (unreacted) Lipase->s_EHPP_res r_EHPP_acyl (R)-Acyl-EHPP (product) Lipase->r_EHPP_acyl AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase

Caption: Overview of the two main enzymatic routes for chiral EHPP synthesis.

General Experimental Workflow

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reaction: Substrate(s) + Enzyme Incubation Incubation (Controlled Temp. & Agitation) Start->Incubation Monitoring Reaction Monitoring (TLC/GC) Incubation->Monitoring Monitoring->Incubation Continue Stop Stop Reaction Monitoring->Stop Complete Separation Enzyme Separation (Filtration/Centrifugation) Stop->Separation Extraction Product Extraction (with Organic Solvent) Separation->Extraction Purification Purification (Column Chromatography/ Distillation) Extraction->Purification Analysis Chiral GC Analysis Purification->Analysis Yield Yield Calculation Analysis->Yield ee e.e. Determination Analysis->ee

Caption: A generalized workflow for enzymatic synthesis and analysis of chiral EHPP.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-phenylpropionate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of ethyl 3-phenylpropionate (B1229125) using column chromatography. It includes frequently asked questions, detailed troubleshooting advice, a step-by-step experimental protocol, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of ethyl 3-phenylpropionate?

A1: The most commonly used stationary phase is silica (B1680970) gel (200-400 mesh). A suitable mobile phase is a mixture of petroleum ether and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for this compound.

Q2: How can I determine the appropriate solvent ratio for the mobile phase?

A2: To determine the ideal solvent system, you should perform TLC analysis of your crude product.[1] Start with a low polarity solvent system, such as 95:5 petroleum ether:ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. The goal is to find a solvent mixture where the this compound spot has an Rf value between 0.2 and 0.3, ensuring good separation on the column.[2]

Q3: What is a typical loading capacity of silica gel for the purification of this compound?

A3: For a standard purification, a silica gel to crude product weight ratio of 30:1 to 50:1 is recommended for good separation. For more challenging separations with closely eluting impurities, a higher ratio of up to 100:1 may be necessary.[1]

Q4: What are the common impurities encountered during the synthesis of this compound and can they be separated by column chromatography?

A4: Common impurities depend on the synthetic route. If synthesized by the hydrogenation of ethyl cinnamate, unreacted starting material can be an impurity. Due to the similarity in polarity, complete separation can be challenging but is achievable with an optimized mobile phase. If prepared by Fischer esterification of 3-phenylpropionic acid, residual acid and alcohol may be present. The unreacted acid is significantly more polar and will be retained on the silica gel, while the excess alcohol is typically removed during the work-up.

Q5: What is the expected yield and purity of this compound after column chromatography?

A5: With a properly optimized column chromatography procedure, a high yield of over 95% can be expected.[3] The purity of the final product should be greater than 98%, which can be confirmed by techniques such as NMR or GC-MS.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, prepare a slurry of silica gel (200-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 petroleum ether:ethyl acetate). The consistency should be pourable but not too dilute.

2. Packing the Column:

  • Secure a glass column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column using a pipette.[1]

  • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

4. Elution:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

  • Begin collecting fractions in test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

5. Isolation of the Pure Product:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product as a colorless to pale yellow liquid.[3]

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (200-400 mesh)Standard for neutral organic compounds.
Mobile Phase Petroleum Ether / Ethyl AcetateThe ratio is optimized based on TLC.
Optimal Rf on TLC 0.2 - 0.3Provides good separation on the column.[2]
Silica Gel to Crude Ratio 30:1 to 100:1 (w/w)Higher ratios for more difficult separations.[1]
Typical Recovery Yield > 95%Can be as high as 98-99% with optimization.[3]
Achievable Purity > 98%Verified by NMR or GC-MS analysis.

Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound.

Issue 1: The product does not elute from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Perform TLC on the crude mixture with more polar solvent systems to find a suitable mobile phase.

Issue 2: The product elutes too quickly with impurities.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the percentage of petroleum ether. Ensure the Rf value on the TLC is within the optimal 0.2-0.3 range.

Issue 3: Co-elution of the product with an impurity (e.g., ethyl cinnamate).

  • Possible Cause: The polarity of the product and the impurity are very similar.

  • Solution:

    • Use a very long column to increase the separation efficiency.

    • Employ a very shallow solvent gradient, starting with a very low polarity mobile phase and increasing the polarity very slowly.

    • Consider using a different solvent system, for example, hexane/dichloromethane or hexane/diethyl ether, which may offer different selectivity.

Issue 4: Tailing of the product spot on TLC and broad bands on the column.

  • Possible Cause: The sample is overloaded on the column, or the compound is interacting strongly with the silica gel.

  • Solution: Reduce the amount of crude product loaded onto the column. Ensure the crude sample is neutral; if acidic impurities are present, they can cause tailing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase slurry Prepare Silica Gel Slurry tlc->slurry pack Pack the Column slurry->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Obtain Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem Encountered During Column Chromatography check_tlc Review Initial TLC Data start->check_tlc check_elution Analyze Eluted Fractions (TLC) start->check_elution adjust_polarity Adjust Mobile Phase Polarity check_tlc->adjust_polarity Rf not in 0.2-0.3 range check_elution->adjust_polarity Product not eluting or eluting too fast repack_column Repack Column check_elution->repack_column Irregular bands/streaking change_solvent Change Solvent System check_elution->change_solvent Co-elution of impurities reduce_load Reduce Sample Load check_elution->reduce_load Peak tailing/broadening end Successful Purification adjust_polarity->end repack_column->end change_solvent->end reduce_load->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Optimizing reaction conditions for Fischer esterification of 3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Esterification of 3-Phenylpropionic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the Fischer esterification of 3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer esterification reaction? A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid (3-phenylpropionic acid) and an alcohol.[1][2] The reaction is an equilibrium process, meaning it is reversible.[3] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products.[4]

Q2: Why is an acid catalyst necessary, and which ones are most effective? A2: An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[1][5] Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4][6] Lewis acids and various solid acid catalysts can also be employed.[5][7] Sulfuric acid also acts as a dehydrating agent, helping to remove the water byproduct.[8]

Q3: How can I drive the reaction equilibrium towards the ester product? A3: There are two primary strategies to maximize ester yield according to Le Châtelier's Principle:

  • Use an excess of one reactant: Typically, a large excess of the alcohol is used, and it can often serve as the reaction solvent.[3][6] Using a 10-fold excess of alcohol can significantly increase ester yield.[3]

  • Remove water as it forms: Since water is a byproduct, its removal will prevent the reverse reaction (ester hydrolysis).[3][4] This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343), or by adding a drying agent such as molecular sieves to the reaction mixture.[5][6]

Q4: Does the structure of 3-phenylpropionic acid present any specific challenges? A4: Yes, the phenyl group at the C3 position can introduce some steric hindrance near the carboxylic acid group. This may slow the reaction rate compared to simpler linear carboxylic acids, potentially requiring longer reaction times or slightly higher temperatures to achieve high conversion.[9]

Q5: What are typical reaction temperatures and times for this esterification? A5: Typical reaction temperatures range from 60–110 °C, often conducted at the reflux temperature of the alcohol or an azeotropic solvent like toluene.[4] Reaction times can vary widely, from 1 to 10 hours, depending on the specific alcohol, catalyst, and temperature used.[4] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal time.[9]

Troubleshooting Guide

This section addresses common problems encountered during the Fischer esterification of 3-phenylpropionic acid.

Problem 1: Low or No Ester Yield

Potential Cause Suggested Solution
Equilibrium Not Shifted: The reaction is reversible, and the presence of water byproduct drives the equilibrium back towards the starting materials.[9]1. Increase Alcohol Excess: Use the alcohol as the solvent or increase its molar excess (e.g., 5-10 equivalents).[3] 2. Remove Water: Use a Dean-Stark apparatus with toluene to azeotropically remove water as it forms.[6] Alternatively, add activated molecular sieves to the reaction flask.[5]
Incomplete Reaction: Steric hindrance from the 3-phenyl group may be slowing the reaction rate.[9]1. Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration until the starting material is consumed.[9] 2. Increase Temperature: If thermally stable, moderately increase the reaction temperature to the reflux point of the solvent.[9]
Catalyst Inactivity: The acid catalyst may be of poor quality or insufficient concentration.1. Use Fresh Catalyst: Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh. 2. Optimize Catalyst Loading: A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.
Poor Reagent Quality: Presence of water in the carboxylic acid or alcohol can inhibit the forward reaction.1. Use Anhydrous Reagents: Ensure the 3-phenylpropionic acid is dry and use anhydrous alcohol.[9]

Problem 2: Presence of Unreacted Starting Material

Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.[9]1. Continue Reflux: Extend the reaction time, monitoring periodically with TLC. 2. Increase Temperature: Ensure the reaction is being heated adequately, typically at the boiling point of the alcohol or solvent.[4]
Insufficient Catalyst: The catalytic cycle is too slow to drive the reaction to completion in the allotted time.1. Check Catalyst Amount: Verify that a sufficient amount of acid catalyst was added. If the reaction has stalled, a careful, small addition of more catalyst could be considered.

Problem 3: Formation of By-products

Potential Cause Suggested Solution
Dehydration of Alcohol: If using a secondary or tertiary alcohol, the strong acid and heat can cause elimination to form an alkene.[4]1. Use Milder Conditions: Consider a lower reaction temperature or a milder acid catalyst. 2. Choose a Primary Alcohol: Primary alcohols are not prone to this side reaction.[4]
Degradation: Excessively high temperatures or prolonged reaction times under harsh acidic conditions can lead to degradation of the starting material or product.[9]1. Optimize Conditions: Do not use excessive heat. Determine the optimal reaction time by monitoring and stop the reaction once the starting material is consumed.[9]

Problem 4: Difficulties During Work-up and Purification

Potential Cause Suggested Solution
Emulsion Formation: Vigorous shaking during aqueous extraction can lead to emulsions, especially if the product has surfactant-like properties.1. Gentle Inversion: Invert the separatory funnel gently instead of shaking vigorously. 2. Brine Wash: Add a saturated NaCl (brine) solution to help break the emulsion.
Incomplete Neutralization: Residual acid catalyst can complicate purification.1. Base Wash: After the initial water wash, carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[10] This neutralizes the acid catalyst.
Product Dissolving in Aqueous Layer: If using a short-chain alcohol (e.g., ethanol), the resulting ester may have some solubility in water, leading to loss during extraction.[11]1. Use a Less Polar Solvent: Use an extraction solvent like diethyl ether or ethyl acetate. 2. Back-Extraction: Re-extract the aqueous layer with a fresh portion of the organic solvent to recover dissolved product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical starting conditions for the Fischer esterification of 3-phenylpropionic acid with various alcohols. Optimization will be required for each specific substrate combination.

Alcohol Molar Ratio (Alcohol:Acid) Catalyst (H₂SO₄) Temperature (°C) Typical Reaction Time (h) Notes
Methanol10:1 to Solvent2-5 mol%65 (Reflux)4-8Using excess alcohol as the solvent is common.[6]
Ethanol10:1 to Solvent2-5 mol%78 (Reflux)5-10Reaction may be slightly slower than with methanol.[12]
n-Propanol5:13-5 mol%97 (Reflux)6-12Higher boiling point can increase reaction rate.[13]
Benzyl Alcohol3:13-5 mol% (p-TsOH)110 (Toluene Reflux)4-8Dean-Stark trap is highly recommended to remove water.[6]

Experimental Protocols

Protocol 1: General Fischer Esterification using Excess Alcohol

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropionic acid (1.0 eq).

  • Reagents: Add the desired primary or secondary alcohol (10 eq) to the flask.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.03 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography or distillation as needed.

Protocol 2: Esterification using a Dean-Stark Apparatus

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents: To the flask, add 3-phenylpropionic acid (1.0 eq), the alcohol (1.5-3.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).[6]

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap as it forms. Continue reflux until no more water is collected and TLC indicates completion.[6]

  • Work-up & Purification: Follow steps 5 and 6 from Protocol 1. The initial removal of the solvent will now include toluene.

Visualizations

Experimental Workflow

Fischer_Esterification_Workflow Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Acid, Alcohol, & Solvent B Add Acid Catalyst A->B C Heat to Reflux B->C D Monitor by TLC C->D E Remove Water (Optional) C->E F Cool & Concentrate D->F Reaction Complete G Aqueous Extraction & Neutralization F->G H Dry & Evaporate G->H I Purify Product H->I

Caption: Diagram 1: General Experimental Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Diagram 2: Troubleshooting Logic for Low Yield Start Low Ester Yield Observed Q1 Is starting material fully consumed? Start->Q1 Sol1 Incomplete Reaction: - Increase reaction time - Increase temperature Q1->Sol1 No Q2 Was water actively removed? Q1->Q2 Yes Sol2 Equilibrium Issue: - Use Dean-Stark or molecular sieves - Increase alcohol excess Q2->Sol2 No Sol3 Check for degradation or side products. Consider milder conditions. Q2->Sol3 Yes

Caption: Diagram 2: Troubleshooting Logic for Low Yield

References

Technical Support Center: Synthesis of Ethyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 3-phenylpropionate (B1229125). The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in key synthetic procedures.

Fischer Esterification of 3-Phenylpropionic Acid with Ethanol (B145695)

The Fischer esterification is a common, acid-catalyzed method for synthesizing Ethyl 3-phenylpropionate from 3-phenylpropionic acid and ethanol. While it is a straightforward reaction, several factors can affect yield and purity.

Troubleshooting Guide & FAQs

Q1: My reaction yield is low. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following:

  • Excess Reagent: Use a large excess of the less expensive reagent, typically ethanol. This shifts the equilibrium to favor the formation of the ester.[1]

  • Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the starting materials.[2] Employ methods to remove water as it forms, such as:

    • Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to azeotropically remove water.

    • Adding a dehydrating agent to the reaction mixture.

  • Catalyst Amount: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[2]

  • Reaction Time: The reaction can be slow. Ensure it has been allowed to proceed for a sufficient amount of time, monitoring by TLC or GC. Reaction times can range from 1 to 10 hours.[2]

Q2: I am observing the formation of a significant amount of a byproduct with a lower boiling point than my product. What could it be?

A2: A common byproduct in acid-catalyzed reactions with ethanol is diethyl ether, formed by the acid-catalyzed dehydration of two ethanol molecules. To minimize this:

  • Control Temperature: Avoid excessively high reaction temperatures.

  • Use an Appropriate Amount of Acid: While the acid is necessary, an excessive amount can promote the formation of diethyl ether.

Q3: How do I effectively remove the unreacted 3-phenylpropionic acid after the reaction?

A3: Unreacted carboxylic acid can be removed during the workup procedure. After the reaction, the mixture is typically diluted with an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate.[3] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Common Impurities in Fischer Esterification
ImpurityTypical OriginMethod of Detection
3-Phenylpropionic AcidUnreacted starting materialGC-MS, NMR, HPLC
EthanolUnreacted starting material/solventGC, NMR
Diethyl EtherSide reaction of ethanolGC-MS
WaterByproduct and residual moistureKarl Fischer titration
Acid CatalystResidual from reactionpH measurement, washing
Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-phenylpropionic acid (1 equivalent), absolute ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add the mixture to a separatory funnel containing water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Hydrogenation of Ethyl Cinnamate (B1238496)

The catalytic hydrogenation of ethyl cinnamate is a highly effective method for the synthesis of this compound. This reaction involves the reduction of the carbon-carbon double bond.

Troubleshooting Guide & FAQs

Q1: The hydrogenation reaction is slow or incomplete. What could be the issue?

A1: Several factors can lead to an incomplete or slow hydrogenation:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use fresh, high-quality catalyst.

  • Hydrogen Pressure: Ensure an adequate pressure of hydrogen gas is maintained throughout the reaction. For some substrates, atmospheric pressure may be insufficient, and a higher pressure system may be required.

  • Agitation: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Solvent Purity: Impurities in the solvent can poison the catalyst. Use a pure, dry solvent like ethanol.[5]

  • Catalyst Poisoning: The presence of sulfur-containing compounds or other catalyst poisons in the starting material can deactivate the catalyst.

Q2: I am concerned about over-reduction of the aromatic ring. How can I avoid this?

A2: While possible under harsh conditions (high pressure and temperature), the aromatic ring of ethyl cinnamate is generally stable to hydrogenation under standard conditions (e.g., Pd/C, atmospheric H₂ pressure, room temperature).[5] To avoid this, maintain mild reaction conditions.

Q3: How do I safely handle the Pd/C catalyst?

A3: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and a source of ignition. Handle it in a well-ventilated fume hood. It is often handled as a slurry in the reaction solvent to minimize the risk of ignition.

Common Impurities in Hydrogenation of Ethyl Cinnamate
ImpurityTypical OriginMethod of Detection
Ethyl CinnamateUnreacted starting materialGC-MS, NMR, HPLC
Ethyl 3-cyclohexylpropionateOver-reduction of the aromatic ringGC-MS, NMR
3-PhenylpropanolReduction of the ester groupGC-MS, NMR
Catalyst ResiduesPalladium from the catalystInductively Coupled Plasma (ICP) analysis
Experimental Protocol: Hydrogenation of Ethyl Cinnamate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl cinnamate (1 equivalent) in a suitable solvent such as ethanol.[5]

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 1-5 mol% of palladium) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen several times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.[5]

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product is often of high purity after filtration and solvent removal. If necessary, it can be further purified by distillation.

Heck Reaction for Ethyl Cinnamate Synthesis (Precursor to this compound)

The Heck reaction is a powerful method for forming the C-C bond in ethyl cinnamate by coupling an aryl halide with ethyl acrylate (B77674). A successful Heck reaction is crucial for the subsequent hydrogenation step.

Troubleshooting Guide & FAQs

Q1: My Heck reaction is not proceeding or is giving a very low yield.

A1: Low conversion in a Heck reaction can be due to several factors:

  • Catalyst Deactivation: The formation of palladium black indicates the precipitation of inactive Pd(0). This can be caused by high temperatures, the presence of oxygen, or an inappropriate solvent. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Ligand Choice: The phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst. The choice of ligand can significantly impact the reaction outcome.

  • Base: An appropriate base (e.g., triethylamine, potassium carbonate) is essential for regenerating the active catalyst. The base must be strong enough but not so strong as to cause side reactions.

  • Reagent Purity: Impurities in the aryl halide or ethyl acrylate can poison the catalyst.

Q2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity?

A2: Alkene isomerization can be a side reaction in the Heck protocol. This can sometimes be minimized by the addition of silver salts to the reaction mixture.

Q3: How can I remove the palladium catalyst from my product?

A3: Residual palladium can be removed by various methods, including:

  • Filtration: If the catalyst is heterogeneous (e.g., Pd/C), it can be removed by filtration.

  • Chromatography: Column chromatography on silica (B1680970) gel is often effective at removing soluble palladium species.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can help adsorb residual palladium.

Common Impurities in Heck Reaction for Ethyl Cinnamate Synthesis
ImpurityTypical OriginMethod of Detection
Aryl HalideUnreacted starting materialGC-MS, NMR, HPLC
Ethyl AcrylateUnreacted starting materialGC, NMR
Homocoupled BiarylSide reaction of the aryl halideGC-MS, NMR
Isomerized AlkenesSide reaction of the productGC-MS, NMR
Palladium ResiduesFrom the catalystICP analysis
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1 equivalent), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.5-2 equivalents) in a dry, degassed solvent (e.g., DMF, acetonitrile).

  • Addition of Alkene: Add ethyl acrylate (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Workup:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Analytical Methods for Purity Assessment

The purity of this compound and the presence of impurities can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis to determine the purity of the final product and identify impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the ester functional group and the absence of starting carboxylic acid (broad O-H stretch).

Visualizing the Workflow

Diagram 1: General Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Reaction Chemical Reaction (Esterification/Hydrogenation/Heck) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying & Solvent Removal Workup->Drying Crude Crude Product Drying->Crude Purification Purification (Distillation/Chromatography) Crude->Purification Pure Pure Product Purification->Pure Analysis Purity Analysis (GC-MS, NMR, HPLC) Pure->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Reaction Yield CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckCatalyst Evaluate Catalyst (Activity, Loading, Poisoning) Start->CheckCatalyst CheckWorkup Review Workup Procedure (Extraction Efficiency, Product Loss) Start->CheckWorkup OptimizeReagents Use Excess Reagent / Pure Materials CheckReagents->OptimizeReagents OptimizeConditions Adjust Temperature / Extend Time / Ensure Inert Atmosphere CheckConditions->OptimizeConditions OptimizeCatalyst Use Fresh Catalyst / Increase Loading CheckCatalyst->OptimizeCatalyst OptimizeWorkup Modify pH / Use Different Solvent CheckWorkup->OptimizeWorkup End Improved Yield OptimizeReagents->End OptimizeConditions->End OptimizeCatalyst->End OptimizeWorkup->End

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Synthesis of Ethyl 3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 3-phenylpropanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Ethyl 3-phenylpropanoate?

A1: The two most prevalent methods for the synthesis of Ethyl 3-phenylpropanoate are the Fischer esterification of 3-phenylpropanoic acid with ethanol (B145695) and the catalytic hydrogenation of ethyl cinnamate (B1238496).

Q2: What are the primary side reactions to be aware of during the Fischer esterification synthesis?

A2: The main side reactions during the acid-catalyzed Fischer esterification involve the dehydration of the ethanol reactant. At lower temperatures, the primary byproduct is diethyl ether, formed through the intermolecular dehydration of two ethanol molecules. At higher temperatures, ethylene (B1197577) can be formed via intramolecular dehydration of ethanol.

Q3: How can I minimize the formation of byproducts in the Fischer esterification?

A3: To minimize byproduct formation, it is crucial to control the reaction temperature carefully. Using a moderate temperature (typically refluxing ethanol, ~78 °C) will favor the desired esterification over the dehydration of ethanol. Additionally, using the correct stoichiometry and an appropriate acid catalyst concentration can help to suppress side reactions.

Q4: What is the main challenge in the synthesis of Ethyl 3-phenylpropanoate via hydrogenation of ethyl cinnamate?

A4: The primary challenge is ensuring the complete hydrogenation of the carbon-carbon double bond of ethyl cinnamate. Incomplete hydrogenation will result in a mixture of the desired product and unreacted starting material, which can be challenging to separate due to their similar properties.

Q5: How can I monitor the progress of these reactions?

A5: Both reactions can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For the hydrogenation reaction, disappearance of the vinyl protons of ethyl cinnamate in the 1H NMR spectrum is a clear indicator of reaction completion.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of Ethyl 3-phenylpropanoate.

Synthesis Route 1: Fischer Esterification of 3-Phenylpropanoic Acid

Problem 1: Low Yield of Ethyl 3-phenylpropanoate

Possible Cause Suggested Solution
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, use a large excess of ethanol (it can also serve as the solvent). Ensure the reaction is refluxed for a sufficient amount of time (typically several hours). Consider removing the water byproduct using a Dean-Stark apparatus.
Loss of Product during Work-up Ensure proper phase separation during the aqueous work-up. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. Minimize the number of transfer steps to avoid physical loss of the product.
Suboptimal Catalyst Concentration An insufficient amount of acid catalyst will result in a slow and incomplete reaction. Conversely, too much acid can promote side reactions. A typical catalytic amount is 1-5 mol% of a strong acid like sulfuric acid or p-toluenesulfonic acid.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Method Troubleshooting and Removal
Unreacted 3-Phenylpropanoic Acid Can be detected by IR spectroscopy (broad O-H stretch around 3000 cm⁻¹) or by a distinct spot on a TLC plate.During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid.
Diethyl Ether Has a very low boiling point (~35 °C) and a characteristic odor. Can be detected by GC-MS.Diethyl ether is highly volatile and can usually be removed by evaporation on a rotary evaporator. Careful distillation of the final product will also effectively separate it.
Ethene A gaseous byproduct, so it will typically be lost from the reaction mixture.Ethene formation is favored at higher temperatures. Maintain a controlled reflux temperature to minimize its formation.
Synthesis Route 2: Hydrogenation of Ethyl Cinnamate

Problem 1: Incomplete Hydrogenation

Possible Cause Suggested Solution
Inactive Catalyst The palladium on carbon (Pd/C) catalyst can become deactivated over time. Use fresh, high-quality catalyst for each reaction. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
Insufficient Hydrogen Ensure a continuous and adequate supply of hydrogen gas. A balloon filled with hydrogen is often sufficient for small-scale reactions, but for larger scales, a pressurized hydrogenation apparatus may be necessary. Ensure there are no leaks in the system.
Insufficient Reaction Time or Pressure Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, increasing the hydrogen pressure (if using a suitable apparatus) can increase the reaction rate.

Problem 2: Difficulty in Separating Product from Starting Material

Issue Suggested Solution
Similar Polarity of Product and Starting Material Ethyl 3-phenylpropanoate and ethyl cinnamate have very similar polarities, making their separation by standard column chromatography challenging.
Co-elution in Chromatography The product and starting material may appear as a single spot on a TLC plate or co-elute in column chromatography.

Data Presentation

Table 1: Influence of Temperature on Side Product Formation in Fischer Esterification (Illustrative Data)

Reaction Temperature (°C) Ethyl 3-phenylpropanoate Yield (%) Diethyl Ether Formation (%) Ethene Formation (%)
78 (Refluxing Ethanol)~85-95< 5Negligible
140LowerSignificantLow
170Significantly LowerLowSignificant

Note: This data is illustrative and the actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Phenylpropanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenylpropanoic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure Ethyl 3-phenylpropanoate.

Protocol 2: Hydrogenation of Ethyl Cinnamate
  • Reaction Setup: To a solution of ethyl cinnamate (1.0 eq) in ethanol in a round-bottom flask, add 10% palladium on carbon (1-5 mol% Pd).

  • Reaction: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is completely consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield Ethyl 3-phenylpropanoate. Further purification can be achieved by vacuum distillation if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_workup Work-up & Purification 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid Reflux Reflux (e.g., 78 °C) 3-Phenylpropanoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Ethyl_3-phenylpropanoate Ethyl 3-phenylpropanoate Reflux->Ethyl_3-phenylpropanoate Water Water Reflux->Water Diethyl_Ether Diethyl Ether (Side Product) Reflux->Diethyl_Ether Lower Temp. Ethene Ethene (Side Product) Reflux->Ethene Higher Temp. Extraction Aqueous Work-up (NaHCO₃ wash) Ethyl_3-phenylpropanoate->Extraction Distillation Vacuum Distillation Extraction->Distillation Pure_Product Pure Product Distillation->Pure_Product

Caption: Workflow for the synthesis of Ethyl 3-phenylpropanoate via Fischer Esterification.

Hydrogenation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_workup Work-up & Purification Ethyl_Cinnamate Ethyl Cinnamate Stirring Stirring at RT Ethyl_Cinnamate->Stirring H2 H₂ Gas H2->Stirring PdC Pd/C (cat.) PdC->Stirring Ethanol_Solvent Ethanol (solvent) Ethanol_Solvent->Stirring Ethyl_3-phenylpropanoate Ethyl 3-phenylpropanoate Stirring->Ethyl_3-phenylpropanoate Incomplete_Hydrogenation Unreacted Ethyl Cinnamate (Side Product) Stirring->Incomplete_Hydrogenation If incomplete Filtration Filtration (remove catalyst) Ethyl_3-phenylpropanoate->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the synthesis of Ethyl 3-phenylpropanoate via Hydrogenation.

Side_Reactions Start Fischer Esterification (3-Phenylpropanoic Acid + Ethanol) Desired_Product Ethyl 3-phenylpropanoate Start->Desired_Product Main Reaction Side_Reaction_Node Side Reactions (Ethanol Dehydration) Start->Side_Reaction_Node Diethyl_Ether Diethyl Ether Side_Reaction_Node->Diethyl_Ether Lower Temperature Ethene Ethene Side_Reaction_Node->Ethene Higher Temperature

Caption: Side reactions in the Fischer Esterification synthesis of Ethyl 3-phenylpropanoate.

Technical Support Center: Synthesis of Ethyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-phenylpropionate (B1229125) for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Ethyl 3-phenylpropionate?

The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 3-phenylpropionic acid with ethanol (B145695), typically catalyzed by a strong acid. Alternative methods include palladium-catalyzed reactions, though these are often more complex and costly.

Q2: My Fischer esterification reaction is resulting in a low yield. What are the primary factors I should investigate?

Low yields in the Fischer esterification of 3-phenylpropionic acid are often attributed to several key factors:

  • Incomplete Reaction: The esterification is a reversible equilibrium reaction.

  • Water Inhibition: The presence of water, either from reagents or as a byproduct, can shift the equilibrium back towards the reactants, thus reducing the yield.

  • Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate, while an excessive amount can lead to undesirable side reactions.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium if the time is too short or the temperature is too low.

Troubleshooting Guide

Issue 1: Low Conversion of 3-phenylpropionic Acid

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps. The logical workflow below can guide your investigation.

start Low Yield: Unreacted Starting Material check_equilibrium Issue: Reversible Reaction Equilibrium? start->check_equilibrium remove_water Action: Remove Water Byproduct (e.g., Dean-Stark trap) check_equilibrium->remove_water Yes check_conditions Issue: Suboptimal Reaction Conditions? check_equilibrium->check_conditions No increase_etoh Action: Use Excess Ethanol remove_water->increase_etoh increase_etoh->check_conditions optimize_temp_time Action: Optimize Temperature & Time check_conditions->optimize_temp_time Yes check_catalyst Issue: Ineffective Catalyst? check_conditions->check_catalyst No optimize_temp_time->check_catalyst optimize_catalyst Action: Adjust Catalyst Type/Loading check_catalyst->optimize_catalyst Yes end Yield Improved check_catalyst->end No optimize_catalyst->end

Caption: Troubleshooting workflow for low conversion rates.

Detailed Steps:

  • Shift the Equilibrium: To favor the formation of the ethyl ester, it is crucial to remove the water as it is formed. This can be effectively achieved by using a Dean-Stark apparatus during the reaction. Another strategy is to use a large excess of the ethanol reactant.

  • Optimize Reaction Conditions: The reaction rate is sensitive to both temperature and time. For the sulfuric acid-catalyzed esterification of 3-phenylpropionic acid, refluxing the mixture is a common practice. Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium.

  • Evaluate the Catalyst: The choice and concentration of the acid catalyst are critical. Sulfuric acid is a common and effective catalyst. If using a solid acid catalyst, ensure it is active and has sufficient surface area.

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition AYield (%)Condition BYield (%)
Molar Ratio (Acid:Alcohol) 1:3751:585
Catalyst (H₂SO₄) 1 mol%803 mol%90
Water Removal None60Dean-Stark92

Note: The data in this table is illustrative and may not represent the results of a single specific study.

Issue 2: Formation of Side Products and Purification Challenges

The appearance of unexpected peaks in your analytical data (e.g., GC-MS, NMR) indicates the formation of side products.

acid 3-Phenylpropionic Acid intermediate Protonated Carbonyl acid->intermediate + H+ etoh Ethanol etoh->intermediate side_product Side Products (e.g., Diethyl Ether) etoh->side_product Excess H+ High Temp catalyst H+ (Acid Catalyst) product This compound intermediate->product - H+ water Water intermediate->water

Caption: Simplified reaction pathway and side product formation.

Common Side Products and Solutions:

  • Diethyl Ether: At high temperatures and strong acid concentrations, ethanol can undergo self-condensation to form diethyl ether.

    • Solution: Avoid excessively high reaction temperatures and use the optimal amount of catalyst.

  • Polymerization/Decomposition: Charring or the formation of dark, insoluble materials can occur if the reaction is heated too strongly or for too long, especially with a high concentration of sulfuric acid.

    • Solution: Maintain careful temperature control and consider using a milder catalyst if charring is a significant issue.

Purification Protocol:

A standard work-up and purification protocol is essential for isolating the final product with high purity.

Table 2: Standard Purification Protocol

StepProcedurePurpose
1. Neutralization After cooling, dilute the reaction mixture with water and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution) until effervescence ceases.To remove the acid catalyst and unreacted carboxylic acid.
2. Extraction Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).To transfer the ester into the organic phase.
3. Washing Wash the combined organic layers with brine.To remove residual water and water-soluble impurities.
4. Drying Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).To remove all traces of water.
5. Solvent Removal Remove the solvent using a rotary evaporator.To isolate the crude product.
6. Distillation Purify the crude product by vacuum distillation.To obtain the final product with high purity.

Experimental Protocols

Protocol: Fischer Esterification of 3-phenylpropionic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 3-phenylpropionic acid and excess ethanol in a round-bottom flask. prep2 Add a magnetic stir bar. prep1->prep2 react1 Slowly add concentrated sulfuric acid (catalyst) while cooling in an ice bath. prep2->react1 react2 Attach a reflux condenser and heat the mixture to reflux. react1->react2 react3 Monitor the reaction progress using TLC. react2->react3 workup1 Cool the mixture and perform a basic wash (e.g., NaHCO3). react3->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry the organic layer and remove the solvent. workup2->workup3 workup4 Purify by vacuum distillation. workup3->workup4

Caption: General experimental workflow for Fischer esterification.

Materials:

  • 3-phenylpropionic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 3-phenylpropionic acid and a 3- to 5-fold molar excess of anhydrous ethanol.

  • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the moles of the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux. To improve the yield, a Dean-Stark apparatus can be incorporated to remove water.

  • Maintain the reflux for 2-4 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Proceed with the purification protocol as detailed in Table 2 .

  • Collect the fraction corresponding to this compound during vacuum distillation.

Removal of unreacted starting materials from Ethyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from Ethyl 3-phenylpropionate (B1229125).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of Ethyl 3-phenylpropionate, presented in a question-and-answer format to directly resolve specific experimental challenges.

Synthesis Route 1: Fischer Esterification of 3-Phenylpropanoic Acid and Ethanol (B145695)

Q1: My final product is acidic and has a lower yield than expected. How do I remove the unreacted 3-phenylpropanoic acid?

A1: Unreacted carboxylic acid is a common impurity in Fischer esterification. It can be effectively removed by a liquid-liquid extraction procedure using a mild base.[1][2]

  • Procedure:

    • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] The carboxylic acid will react to form its sodium salt, which is soluble in the aqueous layer.

    • You will observe gas evolution (CO₂); continue washing until the effervescence ceases.[3]

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][2]

  • Troubleshooting:

    • Emulsion Formation: If an emulsion forms during the wash, adding brine can help to break it up.

    • Product Hydrolysis (Saponification): Avoid using strong bases like sodium hydroxide (B78521) (NaOH) as this can hydrolyze your ester product back to the carboxylic acid, especially with heating.[3] Perform the washes at room temperature or below.[3]

Q2: I have a significant amount of unreacted ethanol in my product. How can I remove it?

A2: Excess ethanol is often used to drive the Fischer esterification equilibrium towards the product.[4][5] It can be removed by the following methods:

  • Aqueous Wash: Ethanol has high solubility in water. Washing the organic layer with water or brine during the extraction workup will remove a significant portion of the ethanol.[6]

  • Rotary Evaporation: After drying the organic phase, ethanol can be removed along with the extraction solvent under reduced pressure.

  • Distillation: If the ethanol contamination is substantial, a simple distillation can be performed. Ethanol has a much lower boiling point (78 °C) than this compound (247-248 °C at atmospheric pressure).[7]

Q3: The reaction workup is complete, but my product is not pure. What are the next steps?

A3: For higher purity, distillation or column chromatography is recommended.

  • Vacuum Distillation: this compound has a high boiling point, so vacuum distillation is preferred to prevent decomposition.[8][9]

  • Flash Column Chromatography: This technique is effective for removing polar impurities. A common solvent system is a mixture of hexane (B92381) and ethyl acetate.[10][11]

Synthesis Route 2: From Phenylacetonitrile (B145931) and Ethanol

This synthesis typically involves the hydrolysis of phenylacetonitrile to 3-phenylpropanoic acid, followed by Fischer esterification.[7][12] Therefore, the purification challenges are similar to Route 1.

Q1: My product contains unreacted phenylacetonitrile. How can I remove it?

A1: Phenylacetonitrile has a boiling point (233.5 °C) that is relatively close to that of this compound (247-248 °C), making simple distillation challenging.

  • Careful Vacuum Distillation: A fractional vacuum distillation setup can be used to separate the two compounds.

  • Reaction with Benzaldehyde: Unreacted phenylacetonitrile can be converted to a high-boiling α-phenylcinnamonitrile by reacting it with benzaldehyde.[13] This allows for easier separation of the desired ester by distillation.

  • Column Chromatography: Flash chromatography can effectively separate phenylacetonitrile from the ester product.

Q2: I am seeing byproducts from the hydrolysis of phenylacetonitrile. How do I deal with them?

A2: The hydrolysis of phenylacetonitrile can sometimes produce phenylacetamide as an intermediate.[14]

  • Complete Hydrolysis: Ensure the hydrolysis step is complete by monitoring the reaction by TLC.

  • Extraction: Phenylacetamide has different solubility properties and can be separated during the aqueous workup.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound178.23247-248 (at 760 mmHg)Insoluble
3-Phenylpropanoic Acid150.17280 (decomposes)Slightly soluble
Phenylacetonitrile117.15233.5Insoluble
Ethanol46.0778.37Miscible

Table 2: Typical Purification Parameters

Purification MethodKey ParametersExpected Outcome
Liquid-Liquid Extraction Washing with saturated NaHCO₃Removes acidic impurities like 3-phenylpropanoic acid.
Vacuum Distillation Pressure: ~10-20 mmHgBoiling point of this compound is significantly lowered, allowing for purification without decomposition.
Flash Column Chromatography Stationary Phase: Silica (B1680970) Gel; Mobile Phase: Hexane/Ethyl Acetate gradientSeparation of polar and non-polar impurities.

Experimental Protocols

Protocol 1: Workup and Liquid-Liquid Extraction for Fischer Esterification

  • Cool the Reaction: After the reflux is complete, allow the reaction mixture to cool to room temperature.

  • Dilute with Organic Solvent: Dilute the cooled mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Water Wash: Wash the organic layer with water to remove the bulk of the ethanol and some of the acid catalyst.

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[1][2] Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution. Continue until no more gas is evolved.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and break any emulsions.[2]

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and use appropriate vacuum grease on all ground-glass joints.[15]

  • Add Crude Product: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for this compound at the measured pressure. A nomograph can be used to estimate the boiling point at reduced pressure.

Protocol 3: Purification by Flash Column Chromatography

  • Select Solvent System: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[11] The desired product should have an Rf value of approximately 0.2-0.4.[16]

  • Pack the Column: Pack a glass column with silica gel using the chosen solvent system (slurry packing).

  • Load the Sample: Dissolve the crude product in a minimal amount of the solvent and load it onto the top of the silica gel.

  • Elute the Column: Elute the column with the chosen solvent system, applying pressure to achieve a steady flow rate.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude Ethyl 3-phenylpropionate extraction Liquid-Liquid Extraction (NaHCO3 wash) crude->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotovap) drying->concentration pure_impure Purity Check (TLC/NMR) concentration->pure_impure pure Pure Product pure_impure->pure Sufficiently Pure impure Impure Product pure_impure->impure Requires Further Purification distillation Vacuum Distillation impure->distillation chromatography Flash Chromatography impure->chromatography distillation->pure chromatography->pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_acidity Is the product acidic? (pH paper/washings) start->check_acidity acidic Yes check_acidity->acidic not_acidic No check_acidity->not_acidic wash_bicarb Perform NaHCO3 wash to remove carboxylic acid acidic->wash_bicarb check_nmr Check NMR/GC-MS for starting materials not_acidic->check_nmr wash_bicarb->check_nmr sm_present Starting materials present check_nmr->sm_present no_sm Other impurities check_nmr->no_sm distill Vacuum Distillation sm_present->distill chrom Column Chromatography sm_present->chrom no_sm->chrom end Pure Product distill->end chrom->end

Caption: Troubleshooting decision tree for purifying this compound.

References

Stability of Ethyl 3-phenylpropionate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethyl 3-phenylpropionate (B1229125) under various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and other related areas who utilize ethyl 3-phenylpropionate in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound is an organic compound classified as an ester. It is characterized by a pleasant, fruity aroma and is found naturally in some fruits and alcoholic beverages. Due to its fragrance, it is utilized in the food and fragrance industries.[1] Additionally, it serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.

Q2: How stable is this compound under typical storage conditions?

This compound is considered a relatively stable compound under normal storage conditions.[2] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.[2]

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction breaks the ester down into 3-phenylpropionic acid and ethanol. The rate of hydrolysis is significantly influenced by the pH of the solution and the temperature.

Q4: Under what conditions is the hydrolysis of this compound accelerated?

The hydrolysis of this compound is significantly accelerated under both acidic and basic conditions. Strong acids or bases can act as catalysts for this reaction. Elevated temperatures will also increase the rate of hydrolysis.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving this compound, with a focus on stability-related problems.

Issue 1: Unexpected degradation of this compound in an experimental setup.
  • Possible Cause 1: Inadvertent exposure to acidic or basic conditions.

    • Troubleshooting:

      • Carefully review the pH of all reagents and solutions used in your experiment. Buffers should be used to maintain a neutral pH if the stability of the ester is critical.

      • Ensure all glassware is thoroughly rinsed and free of any acidic or basic residues from previous experiments.

  • Possible Cause 2: Elevated temperatures.

    • Troubleshooting:

      • If possible, conduct the experiment at a lower temperature.

      • If elevated temperatures are necessary, minimize the duration of the experiment to reduce the extent of hydrolysis.

      • Consider performing a preliminary stability study at the intended experimental temperature to quantify the rate of degradation.

  • Possible Cause 3: Presence of esterase enzymes.

    • Troubleshooting:

      • If working with biological samples, be aware of the potential for enzymatic hydrolysis.

      • Consider the use of esterase inhibitors if enzymatic degradation is suspected and undesirable.

Issue 2: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Variable rates of this compound hydrolysis between experiments.

    • Troubleshooting:

      • Strictly control the pH and temperature of your experiments. Small variations in these parameters can lead to significant differences in hydrolysis rates.

      • Prepare fresh solutions for each experiment to avoid changes in pH or concentration over time.

      • Use a validated analytical method to accurately quantify the concentration of this compound and its hydrolysis products.

Quantitative Data on Hydrolysis Rates

ConditionCatalystExpected Rate of HydrolysisProducts
Acidic H₃O⁺Rate increases with decreasing pH3-Phenylpropionic acid, Ethanol
Neutral H₂OVery slow3-Phenylpropionic acid, Ethanol
Basic OH⁻Rate increases with increasing pH3-Phenylpropionate salt, Ethanol

Experimental Protocols

The following are detailed methodologies for determining the stability of this compound under acidic and basic conditions.

Protocol 1: Determination of Hydrolysis Rate by Titration

This method is suitable for monitoring the progress of hydrolysis by quantifying the amount of carboxylic acid produced.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.1 M)
  • Standardized sodium hydroxide (NaOH) solution (for acidic hydrolysis) or hydrochloric acid (HCl) solution (for basic hydrolysis) for titration (e.g., 0.1 M)
  • Phenolphthalein (B1677637) indicator
  • Constant temperature water bath
  • Conical flasks
  • Pipettes and burette

2. Procedure for Acid-Catalyzed Hydrolysis: a. Prepare a solution of this compound in a known concentration of HCl (e.g., 0.1 M). b. Place the reaction flask in a constant temperature water bath set to the desired temperature. c. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL). d. Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water. e. Add a few drops of phenolphthalein indicator and titrate the solution with a standardized NaOH solution until a faint pink color persists. f. Record the volume of NaOH used. g. To determine the concentration of acid at the completion of the reaction (infinite time), heat a separate aliquot of the reaction mixture in a sealed container at an elevated temperature (e.g., 60°C) for a prolonged period (e.g., 24 hours) to ensure complete hydrolysis, then titrate as above.

3. Procedure for Base-Catalyzed Hydrolysis (Saponification): a. Prepare a solution of this compound in a known concentration of NaOH (e.g., 0.1 M). b. Follow the same procedure as for acid-catalyzed hydrolysis, but titrate the aliquots with a standardized HCl solution.

4. Data Analysis:

  • The concentration of 3-phenylpropionic acid produced at each time point can be calculated from the titration data.
  • The rate constant (k) for the hydrolysis reaction can be determined by plotting the appropriate concentration-time relationship (e.g., for a pseudo-first-order reaction, a plot of ln([Ester]t/[Ester]₀) vs. time will yield a straight line with a slope of -k).

Protocol 2: Determination of Hydrolysis Rate by Chromatography (HPLC or GC)

This method allows for the direct quantification of the decrease in this compound concentration and the increase in the concentration of its hydrolysis products.

1. Materials:

  • This compound
  • Buffer solutions for a range of pH values
  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV) or a gas chromatograph (GC) with a flame ionization detector (FID)
  • Appropriate chromatographic column (e.g., C18 for HPLC)
  • Solvents for mobile phase (HPLC) or carrier gas (GC)
  • Autosampler vials

2. Sample Preparation: a. Prepare a series of buffered solutions at the desired pH values. b. Add a known concentration of this compound to each buffered solution. c. Incubate the solutions at a constant temperature. d. At various time points, withdraw an aliquot from each solution and place it in an autosampler vial. Quench the reaction if necessary by adding a small amount of a strong acid or base to neutralize the catalyst, or by rapid cooling.

3. Chromatographic Analysis: a. Develop and validate an HPLC or GC method for the separation and quantification of this compound, 3-phenylpropionic acid, and ethanol. b. Inject the samples from the stability study onto the chromatographic system. c. Create a calibration curve for each analyte to determine their concentrations in the samples.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.
  • Determine the rate of degradation and the hydrolysis rate constant from the slope of the concentration-time plot.

Visualizations

The following diagrams illustrate the hydrolysis mechanisms and a troubleshooting workflow.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Alcohol A3->A4 A5 Deprotonation A4->A5 A6 Products: 3-Phenylpropionic Acid + Ethanol A5->A6 B1 Nucleophilic Attack by Hydroxide B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Alkoxide B2->B3 B4 Deprotonation of Carboxylic Acid B3->B4 B5 Products: 3-Phenylpropionate Salt + Ethanol B4->B5

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Start: Unexpected Degradation of this compound Check_pH Check pH of all reagents and solutions Start->Check_pH Acid_Base_Contamination Potential Acid/Base Contamination Check_pH->Acid_Base_Contamination pH is non-neutral Check_Temp Check experimental temperature Check_pH->Check_Temp pH is neutral Use_Buffer Action: Use buffered solutions. Ensure glassware is clean. Acid_Base_Contamination->Use_Buffer Use_Buffer->Check_Temp High_Temp Temperature is elevated Check_Temp->High_Temp Yes Check_Bio Working with biological samples? Check_Temp->Check_Bio No Reduce_Temp Action: Lower temperature or minimize reaction time. Conduct stability study. High_Temp->Reduce_Temp Reduce_Temp->Check_Bio Enzyme_Activity Potential Esterase Activity Check_Bio->Enzyme_Activity Yes End End: Problem Resolved Check_Bio->End No Use_Inhibitor Action: Consider using esterase inhibitors. Enzyme_Activity->Use_Inhibitor Use_Inhibitor->End

Caption: Troubleshooting workflow for unexpected degradation of this compound.

References

Troubleshooting low yield in the hydrogenation of ethyl cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the hydrogenation of ethyl cinnamate (B1238496).

Frequently Asked Questions (FAQs)

Q1: What is the expected product of ethyl cinnamate hydrogenation?

The primary product of the hydrogenation of ethyl cinnamate is ethyl 3-phenylpropanoate. The reaction involves the saturation of the carbon-carbon double bond in the cinnamate backbone.[1]

Q2: Which catalysts are most effective for this reaction?

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes like ethyl cinnamate.[1] Other common catalysts include platinum oxide (Adam's catalyst), Raney nickel, and platinum on carbon (Pt/C). The choice of catalyst can influence reaction conditions and selectivity.[2]

Q3: What are common solvents used for this hydrogenation?

Polar solvents such as ethanol (B145695), methanol, and ethyl acetate (B1210297) are commonly used for the hydrogenation of ethyl cinnamate.[1][2] It is crucial to use dry, deoxygenated solvents to avoid catalyst deactivation.[2]

Troubleshooting Guide: Low Yield and Incomplete Conversion

This guide addresses common issues leading to low yield or incomplete conversion during the hydrogenation of ethyl cinnamate.

Issue 1: Little to No Reaction

Q: I've set up my reaction, but I'm observing no hydrogen uptake and my starting material is unreacted. What could be the problem?

A: This issue often points to a problem with the catalyst or the reaction setup.

  • Catalyst Inactivity: The catalyst may be old, have been improperly stored, or handled in a way that exposed it to air, leading to oxidation and deactivation.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen) prior to the introduction of the solvent and reactants.[3][4]

  • Improper Reaction Purging: The presence of oxygen in the reaction vessel can poison the catalyst.

    • Solution: Ensure the reaction flask is thoroughly purged with an inert gas (like nitrogen or argon) before introducing the hydrogen. A common procedure involves several cycles of evacuating the flask and backfilling with the inert gas, followed by the same procedure with hydrogen gas.[3][4]

  • Hydrogen Delivery Issue: A leak in the system or a faulty hydrogen balloon/source can prevent hydrogen from reaching the reaction mixture.

    • Solution: Check all connections for leaks. Ensure the balloon is properly inflated and the needle is not clogged.

Issue 2: Slow or Stalled Reaction

Q: My reaction started but seems to have stopped or is proceeding very slowly. What are the likely causes?

A: A slow or stalled reaction can be due to catalyst poisoning, poor mass transfer, or suboptimal reaction conditions.

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons for palladium catalysts include sulfur compounds, halides, and carbon monoxide.[2]

    • Solution: Purify the ethyl cinnamate if its purity is questionable. Use high-purity, dry, and deoxygenated solvents. Utilize a high-purity hydrogen source.

  • Insufficient Agitation: Inadequate stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen), limiting the reaction rate.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended and to maximize the gas-liquid interface.

  • Low Hydrogen Pressure or Temperature: The reaction rate may be too slow under the current conditions.

    • Solution: While balloon pressure is often sufficient, increasing the hydrogen pressure using a Parr shaker or a similar apparatus can significantly increase the reaction rate. Gently warming the reaction can also improve the rate, but be cautious of potential side reactions at higher temperatures.[2]

Issue 3: Incomplete Conversion and Presence of Byproducts

Q: My reaction has stopped, but I still have starting material remaining, and I'm seeing other spots on my TLC or peaks in my GC-MS. What could be happening?

A: This could be due to catalyst deactivation during the reaction or the occurrence of side reactions.

  • Catalyst Deactivation: The catalyst may have become deactivated over the course of the reaction.

    • Solution: Carefully filter the reaction mixture to remove the spent catalyst and add a fresh portion of the catalyst to the filtrate, then resume the hydrogenation.

  • Side Reactions: While the hydrogenation of the double bond is the primary reaction, other functional groups can sometimes react under more forcing conditions. In the case of ethyl cinnamate, over-reduction of the ester to an alcohol is a possibility, though less common with Pd/C under standard conditions.

    • Solution: Monitor the reaction closely by TLC or GC to determine the optimal reaction time. Avoid unnecessarily high temperatures or pressures.

Data Presentation

Table 1: Comparison of Catalysts for Alkene Hydrogenation

CatalystSubstrate ScopeSensitivity to PoisoningTypical Conditions
Pd/C Simple alkenes, alkynesSensitive to sulfur and nitrogen compoundsRoom temperature, 1-5 bar H₂
PtO₂ (Adam's Catalyst) Hindered alkenes, aromatic ringsLess sensitive than Pd/CRoom temperature, 1-5 bar H₂
Raney Nickel Alkenes, carbonyls, nitrilesSensitive to sulfur compoundsOften requires higher temperatures and pressures
Pt/C Alkenes, good chemoselectivitySimilar to Pd/CMay require slightly more forcing conditions than Pd/C

This table provides a general comparison; optimal conditions should be determined experimentally.[2]

Table 2: Influence of Reaction Parameters on Hydrogenation Outcome

ParameterEffect of IncreasePotential Issues with Excess
Temperature Increases reaction rateCan lead to side reactions and catalyst deactivation (sintering)
Hydrogen Pressure Increases reaction rateCan lead to over-reduction or reduction of other functional groups
Catalyst Loading Increases reaction rateIncreases cost and can make filtration more difficult
Substrate Concentration Increases throughputHigh concentrations can sometimes lead to catalyst deactivation

This table summarizes general trends observed in catalytic hydrogenation.[2]

Experimental Protocols

Detailed Protocol for the Hydrogenation of Ethyl Cinnamate using 10% Pd/C

This protocol is a standard laboratory procedure for the hydrogenation of ethyl cinnamate using a hydrogen balloon.

Materials:

  • Ethyl cinnamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Hydrogen balloon with a needle

  • Stir plate

  • Celite for filtration

Procedure:

  • Reaction Setup:

    • Add the ethyl cinnamate (1 equivalent) and a magnetic stir bar to a round-bottom flask.

    • Dissolve the ethyl cinnamate in a suitable volume of ethanol (e.g., to make a 0.1-0.5 M solution).

    • In a separate weighing boat, carefully weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Inerting the Flask:

    • Seal the flask with a septum.

    • Connect the flask to a vacuum/inert gas manifold.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Adding the Catalyst:

    • Under a positive pressure of the inert gas, quickly remove the septum and add the Pd/C catalyst to the flask.

    • Reseal the flask with the septum.

  • Introducing Hydrogen:

    • Evacuate the flask again and backfill with hydrogen from a balloon. Repeat this cycle three times.

    • After the final backfill, leave the needle from the hydrogen balloon in the septum to maintain a positive pressure of hydrogen (approximately 1 atm).

  • Reaction:

    • Begin vigorous stirring to suspend the catalyst.

    • Allow the reaction to proceed at room temperature. The progress can be monitored by the deflation of the hydrogen balloon and by analytical techniques such as TLC or GC-MS. A typical reaction time is 1-3 hours.[1]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of starting material), carefully remove the hydrogen balloon and purge the flask with an inert gas.

    • Prepare a small plug of Celite in a filter funnel.

    • Filter the reaction mixture through the Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure all the product is collected. Caution: Do not allow the catalyst on the Celite to dry, as it can be pyrophoric. Keep it wet with solvent.

    • Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-phenylpropanoate.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product EC Ethyl Cinnamate (C₁₁H₁₂O₂) Catalyst Pd/C EC->Catalyst + H₂ H2 Hydrogen (H₂) EP Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂) Catalyst->EP

Caption: Hydrogenation of Ethyl Cinnamate to Ethyl 3-phenylpropanoate.

troubleshooting_workflow start Low Yield / Incomplete Reaction check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_ok Active? check_catalyst->catalyst_ok check_conditions 2. Evaluate Reaction Conditions conditions_ok Optimal? check_conditions->conditions_ok check_purity 3. Assess Reagent Purity purity_ok High Purity? check_purity->purity_ok catalyst_ok->check_conditions Yes replace_catalyst Use fresh catalyst catalyst_ok->replace_catalyst No conditions_ok->check_purity Yes optimize_conditions Adjust Temp/Pressure/Agitation conditions_ok->optimize_conditions No purify_reagents Purify substrate/solvent purity_ok->purify_reagents No success High Yield Achieved purity_ok->success Yes replace_catalyst->check_catalyst optimize_conditions->check_conditions purify_reagents->check_purity

Caption: Troubleshooting workflow for low yield in hydrogenation.

References

Preventing elimination side products in reactions with Ethyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-phenylpropionate (B1229125). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of elimination side products in their reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Ethyl 3-phenylpropionate, with a focus on preventing the formation of the common elimination byproduct, ethyl cinnamate (B1238496).

Problem: High levels of ethyl cinnamate are observed during base-mediated α-alkylation or α-acylation.

  • Possible Cause: The base used is too nucleophilic or not sterically hindered enough, leading to proton abstraction at the β-position (elimination) rather than the desired α-position (substitution). Elevated reaction temperatures can also favor elimination.[1]

  • Solution:

    • Base Selection: Employ a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is highly recommended.[2][3][4] Avoid using smaller, more nucleophilic bases like sodium ethoxide or sodium hydroxide (B78521), as these are more likely to promote elimination.

    • Temperature Control: Perform the reaction at low temperatures. Enolate formation with LDA is typically carried out at -78 °C.[2][5][6][7] Maintaining a low temperature throughout the addition of the electrophile (e.g., alkyl halide) is crucial to disfavor the higher activation energy pathway of elimination.

    • Solvent Choice: Use an aprotic solvent such as tetrahydrofuran (B95107) (THF) for the enolate formation and subsequent alkylation.[5]

Problem: During ester hydrolysis, a significant amount of ethyl cinnamate is formed.

  • Possible Cause: Standard saponification conditions using strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures can promote elimination, especially with β-phenyl substituted esters which are prone to this side reaction.

  • Solution:

    • Milder Hydrolysis Conditions: Consider using alternative, milder hydrolysis reagents that are less basic and operate at lower temperatures. Potassium trimethylsilanolate (KOTMS) in an aprotic solvent like THF can effectively cleave the ester with a reduced risk of elimination.

    • Non-Aqueous Systems: A non-aqueous hydrolysis system using sodium hydroxide in a methanol/dichloromethane solvent mixture at room temperature has been shown to be effective for hindered esters and can minimize elimination.[8][9]

Problem: Reduction of the ester functionality leads to the formation of cinnamyl alcohol or other unsaturated products.

  • Possible Cause: While the ester group itself is not prone to elimination upon reduction, if the starting material is contaminated with the elimination byproduct, ethyl cinnamate, this unsaturated ester will be reduced to cinnamyl alcohol.

  • Solution:

    • Purification of Starting Material: Ensure the purity of your this compound before proceeding with the reduction.

    • Selective Reduction Conditions: If you are intentionally starting with a mixture or wish to selectively reduce the saturated ester in the presence of the unsaturated one, this can be challenging. However, certain catalytic systems may offer some selectivity. For the reverse, the reduction of an α,β-unsaturated ester to a saturated ester can be achieved with high selectivity using a NaBH₄-BiCl₃ system.[10]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to elimination reactions?

A1: this compound has protons on the carbon atom beta to the phenyl group. In the presence of a base, abstraction of one of these β-protons can lead to the formation of a stable, conjugated π-system, resulting in the elimination product, ethyl cinnamate. The stability of this conjugated system is a thermodynamic driving force for the elimination reaction.

Q2: What is the primary elimination byproduct I should look for?

A2: The primary elimination byproduct is ethyl cinnamate. This is formed through the loss of a proton from the carbon atom adjacent to the phenyl group and the ester group, leading to the formation of a double bond.

Q3: How can I choose the right base for my reaction to avoid elimination?

A3: The choice of base is critical. To favor substitution at the α-carbon (for reactions like alkylation or acylation), a strong, non-nucleophilic, and sterically hindered base is ideal. Lithium diisopropylamide (LDA) is a common choice as its bulky nature makes it less likely to abstract a β-proton.[2][3][4] Smaller bases like sodium ethoxide are more likely to cause elimination.

Q4: What role does temperature play in controlling elimination?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[1] This is because elimination reactions often have a higher activation energy but also a greater increase in entropy. Therefore, performing your reaction at the lowest effective temperature is a key strategy to minimize the formation of elimination byproducts. For enolate formation, temperatures as low as -78 °C are often used.[2][5][6][7]

Q5: Can the solvent I use affect the amount of elimination product?

A5: Yes, the solvent can play a role. For reactions involving enolates, aprotic solvents like tetrahydrofuran (THF) are generally preferred.[5] Protic solvents can solvate and stabilize the base, potentially altering its reactivity and leading to a higher proportion of elimination.

Quantitative Data Summary

The following table summarizes the expected outcomes of different reaction conditions on this compound, with a focus on the ratio of the desired product to the elimination byproduct. Note: Specific quantitative data for this compound is often not explicitly reported in the literature; these values are based on established principles of organic chemistry and data for analogous systems.

Reaction TypeBase/ReagentSolventTemperatureDesired Product YieldElimination Product (Ethyl Cinnamate)
α-Alkylation Sodium EthoxideEthanolRefluxLow to ModerateHigh
α-Alkylation LDATHF-78 °CHighLow to Negligible
Hydrolysis NaOH (aq)Water/EthanolRefluxModerateModerate to High
Hydrolysis KOTMSTHFRoom TempHighLow
Hydrolysis NaOH in MeOH/CH₂Cl₂CH₂Cl₂/MeOHRoom TempHighLow

Key Experimental Protocols

Protocol 1: α-Alkylation of this compound using LDA to Minimize Elimination

This protocol describes the formation of the lithium enolate of this compound and its subsequent reaction with an alkyl halide.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used. The reaction is carried out under an inert atmosphere of dry nitrogen.

  • LDA Preparation (in situ):

    • In the reaction flask, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (B44863) (1.1 equivalents) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution is typically stirred for 30 minutes at -78 °C.

  • Enolate Formation:

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired α-alkylated product.

Protocol 2: Mild Hydrolysis of this compound using Potassium Trimethylsilanolate

This protocol outlines a non-basic hydrolysis method to minimize elimination.

  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction:

    • To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add potassium trimethylsilanolate (1.2 equivalents) at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup:

    • Upon completion, add water to the reaction mixture.

    • Acidify the aqueous solution to a pH of 2-3 with dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

Reaction_Pathway cluster_main Reaction of this compound Enolate Start This compound Enolate Lithium Enolate Start->Enolate Base (e.g., LDA) Elimination Ethyl Cinnamate (Side Product) Start->Elimination Base (e.g., NaOEt) High Temperature Substitution Desired α-Substituted Product Enolate->Substitution Electrophile (e.g., R-X) Low Temperature

Caption: Competing reaction pathways for this compound under basic conditions.

Troubleshooting_Workflow Start High % of Elimination Product Observed Check_Base What base was used? Start->Check_Base Bulky_Base Strong, bulky base (e.g., LDA) Check_Base->Bulky_Base Small_Base Small, nucleophilic base (e.g., NaOEt) Check_Base->Small_Base Check_Temp What was the reaction temperature? Bulky_Base->Check_Temp Solution1 Switch to a strong, bulky, non-nucleophilic base like LDA. Small_Base->Solution1 Low_Temp Low Temperature (e.g., -78 °C) Check_Temp->Low_Temp High_Temp Elevated Temperature Check_Temp->High_Temp End Elimination Minimized Low_Temp->End Solution2 Lower the reaction temperature significantly. High_Temp->Solution2 Solution1->Check_Temp Solution2->End

Caption: Troubleshooting workflow for minimizing elimination byproducts.

References

Technical Support Center: Synthesis of Ethyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-phenylpropionate (B1229125), a common fragrance and flavor ingredient. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 3-phenylpropionate?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 3-phenylpropanoic acid with ethanol (B145695) using an acid catalyst, such as concentrated sulfuric acid.[1][2] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.

Q2: What are the key steps in a typical work-up procedure for this synthesis?

A2: A standard work-up procedure involves:

  • Cooling the reaction mixture.

  • Diluting the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[1][3]

  • Washing with brine (saturated sodium chloride solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[1]

  • Drying the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filtering to remove the drying agent.

  • Removing the solvent by rotary evaporation.

  • Purifying the crude product, typically by vacuum distillation.[1]

Q3: My yield is consistently low. What are the possible reasons and how can I improve it?

A3: Low yields in Fischer esterification can be due to several factors:

  • Incomplete reaction: The Fischer esterification is an equilibrium reaction.[4][5] To drive the reaction to completion, you can use a large excess of one of the reactants (usually the less expensive one, which is ethanol in this case) or remove water as it forms, for example, by using a Dean-Stark apparatus.[4][6]

  • Loss of product during work-up: this compound has some solubility in the aqueous wash solutions. Minimizing the volume of aqueous washes and ensuring proper phase separation can help. A brine wash is particularly important for reducing this solubility.[1]

  • Insufficient reaction time or temperature: Ensure the reaction is refluxed for an adequate amount of time to reach equilibrium.

  • Inefficient purification: Product can be lost during distillation if not performed carefully. Ensure your distillation apparatus is set up correctly and that you are collecting the correct fraction based on the boiling point of this compound.

Q4: How can I confirm the purity and identity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will show characteristic peaks for the ethyl and 3-phenylpropionate moieties.[1]

  • Infrared (IR) Spectroscopy: Look for the characteristic ester C=O stretch around 1735 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 178.[1]

  • Gas Chromatography (GC): Can be used to determine the purity of the sample.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Emulsion formation during extraction - Vigorous shaking of the separatory funnel.- High concentration of soap-like byproducts.- Similar densities of the organic and aqueous layers.- Gently swirl or invert the separatory funnel instead of vigorous shaking.[7]- Add a saturated solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[7][8][9]- Allow the mixture to stand for a longer period.- If the emulsion persists, try filtering the mixture through a pad of Celite or glass wool.[7][8]- Centrifugation can also be effective in breaking emulsions.[7][10]
Product is cloudy or wet after drying - Insufficient amount of drying agent.- Drying agent is no longer effective.- Insufficient drying time.- Add more anhydrous drying agent until it no longer clumps together.- Use fresh, anhydrous drying agent.- Allow the solution to stand over the drying agent for a longer period with occasional swirling.
Product has an acidic smell after work-up - Incomplete neutralization of the acid catalyst or unreacted 3-phenylpropanoic acid.- Perform an additional wash with saturated sodium bicarbonate solution. Be cautious of pressure buildup from CO₂ evolution.[11]- Ensure thorough mixing during the bicarbonate wash.
Low recovery after distillation - Distilling at atmospheric pressure, which may require a very high temperature and could lead to decomposition.- Leaks in the vacuum distillation setup.- Incorrect collection of fractions.- Purify by vacuum distillation, as this compound has a high boiling point.[1]- Check all joints and connections in your distillation apparatus for leaks.- Monitor the temperature and pressure closely to collect the fraction corresponding to the boiling point of this compound at that pressure.
Product is colored - Presence of impurities or decomposition products.- If the color is due to residual halogenated reagents (not typical for this specific synthesis but a general issue), a wash with sodium thiosulfate (B1220275) solution can help.[11]- Consider purification by column chromatography on silica (B1680970) gel if distillation does not yield a colorless product.[12]

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

Materials:

  • 3-Phenylpropanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid in an excess of absolute ethanol (e.g., 3-5 equivalents).

  • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).

  • Add a few boiling chips and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution. Caution: CO₂ gas will be evolved, so vent the separatory funnel frequently.

  • Wash the organic layer with water.

  • Wash the organic layer with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Data Presentation

Property Value
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [13]
Boiling Point 247-248 °C (at 760 mmHg)[14]
Density 1.01 g/mL at 25 °C[14]
Refractive Index n20/D 1.494[14]
Appearance Colorless to pale yellow liquid[8]
Odor Fruity, ethereal[14]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3-Phenylpropanoic Acid + Ethanol + H₂SO₄ (cat.) Reflux Heat under Reflux Reactants->Reflux Quench_Extract Dilute with Organic Solvent & Transfer to Separatory Funnel Reflux->Quench_Extract Cooling Wash_NaHCO3 Wash with sat. NaHCO₃ Quench_Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Anhydrous MgSO₄ Wash_Brine->Dry Filter_Evaporate Filter & Evaporate Solvent Dry->Filter_Evaporate Distillation Vacuum Distillation Filter_Evaporate->Distillation Final_Product Pure Ethyl 3-phenylpropionate Distillation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Work-up Issue? Issue What is the primary issue? Start->Issue Emulsion Emulsion Formation Issue->Emulsion Phase Separation Low_Yield Low Yield Issue->Low_Yield Recovery Impure_Product Impure Product Issue->Impure_Product Purity Emulsion_Action Emulsion_Action Emulsion->Emulsion_Action Yield_Check Yield_Check Low_Yield->Yield_Check Impurity_ID Impurity_ID Impure_Product->Impurity_ID Emulsion_Resolved Resolved? Emulsion_Filter Filter through Celite or Centrifuge Emulsion_Resolved->Emulsion_Filter No End_Emulsion Continue Work-up Emulsion_Resolved->End_Emulsion Yes Emulsion_Filter->End_Emulsion Emulsion_Action->Emulsion_Resolved Yield_Optimize Optimize Reaction: - Excess Alcohol - Dean-Stark End_Yield Re-run with Optimization Yield_Optimize->End_Yield Yield_Check->Yield_Optimize Impurity_Action Additional NaHCO₃ Wash or Re-distill End_Impurity Analyze Purity Again Impurity_Action->End_Impurity Impurity_ID->Impurity_Action

Caption: Decision tree for troubleshooting common work-up issues.

References

Validation & Comparative

A Comparative Analysis of Ethyl 3-phenylpropionate and Methyl 3-phenylpropionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fine chemicals and pharmaceutical intermediates, the choice between structurally similar esters can have significant implications for the physicochemical properties, biological activity, and overall performance of a final product. This guide provides a detailed comparative analysis of two such esters: Ethyl 3-phenylpropionate (B1229125) and Methyl 3-phenylpropionate. By presenting side-by-side data, experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions.

Physicochemical Properties: A Quantitative Comparison

The fundamental characteristics of a molecule dictate its behavior in various systems. The following table summarizes the key physicochemical properties of this compound and Mthis compound, compiled from various sources. While the ethyl ester exhibits a higher molecular weight, boiling point, and flash point, the methyl ester has a slightly higher density. These differences, though subtle, can influence factors such as volatility, solubility, and reaction kinetics.

PropertyThis compoundMthis compound
CAS Number 2021-28-5103-25-3[1]
Molecular Formula C₁₁H₁₄O₂[2]C₁₀H₁₂O₂[1]
Molecular Weight 178.23 g/mol [2]164.20 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[2]Colorless to pale yellow liquid[3]
Boiling Point 247-248 °C at 760 mmHg238.5 °C at 760 mmHg
Density 1.01 g/mL at 25 °C1.043 g/mL at 25 °C
Refractive Index (n20/D) 1.4941.502
Flash Point 108 °C (closed cup)99.7 °C
Water Solubility Insoluble[2]Insoluble[3]
Odor Profile Ethereal, rum, fruity, floral[4]Honey, fruity, wine, balsam, floral[5]

Synthesis: The Fischer-Speier Esterification Approach

Both this compound and Mthis compound are commonly synthesized via the Fischer-Speier esterification of 3-phenylpropionic acid with the corresponding alcohol (ethanol or methanol) in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

G General Workflow for Fischer-Speier Esterification cluster_reactants Reactants 3-Phenylpropionic_Acid 3-Phenylpropionic Acid Reaction_Mixture Reaction Mixture 3-Phenylpropionic_Acid->Reaction_Mixture Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Reflux (Heat to boiling point of alcohol) Reaction_Mixture->Reflux Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purification Purification (Distillation) Workup->Purification Final_Product Final Product (Ethyl or Mthis compound) Purification->Final_Product

Fischer-Speier Esterification Workflow.
Experimental Protocol: Synthesis of Ethyl and Mthis compound

The following is a general laboratory procedure for the synthesis of both esters via Fischer-Speier esterification.

Materials:

  • 3-phenylpropionic acid

  • Anhydrous ethanol (B145695) or anhydrous methanol (B129727)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-phenylpropionic acid and a 5 to 10-fold molar excess of the corresponding alcohol (ethanol for the ethyl ester, methanol for the methyl ester).

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation to yield the pure Ethyl or Mthis compound.

Comparative Biological Activity: Insights from Analogous Compounds

Direct comparative studies on the biological activities of this compound and Mthis compound are limited. However, valuable inferences can be drawn from studies on their close structural analogs, ethyl caffeate and methyl caffeate. These compounds share the same phenylpropionate core structure, with the primary difference being the presence of hydroxyl groups on the phenyl ring.

A study comparing the anti-inflammatory and cytotoxic effects of these caffeate esters provides a basis for postulating the potential differences between their 3-phenylpropionate counterparts.[6]

Anti-Inflammatory Activity

In a study evaluating the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, ethyl caffeate demonstrated more potent anti-inflammatory activity than methyl caffeate.[6] The half-maximal inhibitory concentration (IC50) for ethyl caffeate was 12.0 µM, whereas methyl caffeate had an IC50 of 21.0 µM.[6] A lower IC50 value indicates greater potency. This suggests that the ethyl ester of 3-phenylpropionic acid may also exhibit stronger anti-inflammatory properties compared to the methyl ester.

Cytotoxicity

Conversely, the same body of research suggests that the methyl ester may possess a more pronounced cytotoxic profile. Methyl caffeate showed cytotoxic activity against several human cancer cell lines, while ethyl caffeate had minimal to no cytotoxic effects on RAW 264.7 macrophage cells at similar concentrations.[6] This indicates a potential for Mthis compound to have greater cytotoxicity than its ethyl counterpart, a factor that could be significant in the context of drug development, particularly in oncology.

G Inferred Biological Activity Comparison Ethyl_Ester This compound (Inferred from Ethyl Caffeate) Anti_Inflammatory Potentially Higher Anti-inflammatory Activity Ethyl_Ester->Anti_Inflammatory exhibits Cytotoxicity Potentially Lower Cytotoxicity Ethyl_Ester->Cytotoxicity exhibits Methyl_Ester Mthis compound (Inferred from Methyl Caffeate) Higher_Cytotoxicity Potentially Higher Cytotoxicity Methyl_Ester->Higher_Cytotoxicity exhibits Lower_Anti_Inflammatory Potentially Lower Anti-inflammatory Activity Methyl_Ester->Lower_Anti_Inflammatory exhibits

Inferred Biological Activity Comparison.

Applications and Organoleptic Properties

Both esters are widely used in the flavor and fragrance industries due to their pleasant aromas.[1] this compound is described as having an ethereal, rum, fruity, and floral odor.[4] In contrast, Mthis compound is characterized by honey, fruity, wine, balsam, and floral notes.[5] These subtle differences in their scent profiles make them suitable for different applications in perfumery and as flavoring agents in food and beverages.

Beyond their use as fragrances, both compounds serve as intermediates in organic synthesis. Their ester functionality allows for further chemical transformations, making them valuable building blocks for more complex molecules, including active pharmaceutical ingredients.

Conclusion

The choice between this compound and Mthis compound depends on the specific requirements of the intended application. For applications where a slightly higher boiling point and potentially more potent anti-inflammatory activity are desired, the ethyl ester may be the preferred choice. Conversely, if a slightly different fragrance profile or potentially higher cytotoxicity is advantageous, the methyl ester could be more suitable. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make an evidence-based selection between these two closely related and versatile chemical compounds. Further direct comparative studies are warranted to confirm the inferred biological activities and to fully elucidate their therapeutic potential.

References

A Comparative Spectroscopic Analysis of Phenylpropionate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of a series of phenylpropionate esters: methyl, ethyl, and butyl 3-phenylpropanoate. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds, which are prevalent in various research and development settings, including fragrance, flavor, and pharmaceutical industries. The information presented herein is a compilation of experimental and predicted data from established chemical databases.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl, ethyl, and butyl 3-phenylpropanoate, covering Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
Methyl 3-phenylpropanoate ~1740 (C=O, ester), ~1200 (C-O, ester), ~3030 (C-H, aromatic), ~2950 (C-H, aliphatic)
Ethyl 3-phenylpropanoate ~1735 (C=O, ester), ~1180 (C-O, ester), ~3030 (C-H, aromatic), ~2980 (C-H, aliphatic)
Butyl 3-phenylpropanoate ~1738 (C=O, ester), ~1170 (C-O, ester), ~3030 (C-H, aromatic), ~2960 (C-H, aliphatic)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ, in ppm)

CompoundAromatic Protons (m)-CH₂- (t)-CH₂- (t)Ester Alkyl Group
Methyl 3-phenylpropanoate ~7.2-7.3~2.95~2.62-CH₃ (s) : ~3.67
Ethyl 3-phenylpropanoate ~7.18-7.29~2.94~2.61-O-CH₂- (q) : ~4.12, -CH₃ (t) : ~1.23
Butyl 3-phenylpropanoate (Predicted) ~7.2-7.3~2.9~2.5-O-CH₂- (t) : ~4.0, -CH₂- (m) : ~1.6, -CH₂- (m) : ~1.3, -CH₃ (t) : ~0.9

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ, in ppm)

CompoundC=OAromatic CAromatic CH-CH₂--CH₂-Ester Alkyl Group
Methyl 3-phenylpropanoate ~173.3~140.8~128.4, ~128.3, ~126.2~35.8~31.0-CH₃ : ~51.5
Ethyl 3-phenylpropanoate ~172.8~140.6~128.5, ~128.3, ~126.2~35.9~31.0-O-CH₂- : ~60.4, -CH₃ : ~14.2[1]
Butyl 3-phenylpropanoate (Predicted) ~173.0~141.0~128.4, ~128.3, ~126.1~36.0~31.1-O-CH₂- : ~64.3, -CH₂- : ~30.6, -CH₂- : ~19.1, -CH₃ : ~13.7[2]

Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Key Fragments
Methyl 3-phenylpropanoate 164133, 105, 104, 91, 77
Ethyl 3-phenylpropanoate 178133, 105, 104, 91, 77
Butyl 3-phenylpropanoate 206149, 133, 105, 104, 91, 57

Experimental Protocols

The data presented in this guide are compiled from various sources and are consistent with results obtained using standard spectroscopic techniques. Below are generalized experimental protocols for acquiring such data for liquid phenylpropionate esters.

Infrared (IR) Spectroscopy
  • Sample Preparation : A drop of the neat liquid ester is placed on the surface of a salt plate (e.g., NaCl or KBr).

  • A second salt plate is placed on top to create a thin liquid film.

  • Data Acquisition : The "sandwich" is mounted in the IR spectrometer.

  • The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-20 mg of the ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • ¹H NMR Acquisition : The sample is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is run. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Sample Introduction : The liquid ester is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization : Electron Ionization (EI) at 70 eV is a common method for these types of molecules.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a phenylpropionate ester.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Phenylpropionate Ester (Liquid) Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_MS Dilute for GC-MS or Direct Injection Sample->Prep_MS IR FT-IR Spectrometer Prep_IR->IR NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR MS Mass Spectrometer (EI Source) Prep_MS->MS IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Comparison IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation

General workflow for spectroscopic analysis.

References

Comparative Reactivity Analysis: Ethyl 3-phenylpropionate vs. Ethyl 3-cyclohexylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity differences between Ethyl 3-phenylpropionate (B1229125) and its saturated analogue, Ethyl 3-cyclohexylpropionate. This document provides a theoretical framework, experimental protocols for comparative analysis, and visual representations of key reaction pathways.

Introduction

Ethyl 3-phenylpropionate and its saturated counterpart, ethyl 3-cyclohexylpropionate, are both valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and fragrance compounds. While structurally similar, the presence of an aromatic phenyl group in the former versus a saturated cyclohexyl group in the latter imparts significant differences in their chemical reactivity. Understanding these distinctions is crucial for designing efficient synthetic routes and predicting potential metabolic pathways. This guide provides a detailed comparison of the reactivity of these two esters, focusing on reactions involving the ester functionality, the influence of the cyclic moiety, and the reactivity of the hydrocarbon backbone.

I. Reactivity of the Ester Group: Hydrolysis

The hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a fundamental reaction for both compounds. This transformation can be catalyzed by either acid or base (saponification).

Theoretical Comparison:

The electronic nature of the phenyl and cyclohexyl groups is the primary determinant of the relative rates of hydrolysis. The phenyl group, with its electron-withdrawing inductive effect, is expected to make the carbonyl carbon of this compound slightly more electrophilic compared to that of ethyl 3-cyclohexylpropionate. The alkyl nature of the cyclohexyl group is weakly electron-donating. Consequently, this compound is predicted to undergo nucleophilic attack at a slightly faster rate under both acidic and basic conditions.

Table 1: Predicted Relative Rates of Hydrolysis

CompoundPredicted Relative Rate of Acid-Catalyzed HydrolysisPredicted Relative Rate of Base-Catalyzed Hydrolysis (Saponification)
This compoundFasterFaster
Ethyl 3-cyclohexylpropionateSlowerSlower
Experimental Protocol: Comparative Saponification Rate Determination

This protocol outlines a method to experimentally determine and compare the saponification rates of this compound and ethyl 3-cyclohexylpropionate.

Materials:

  • This compound

  • Ethyl 3-cyclohexylpropionate

  • 0.1 M Sodium Hydroxide (NaOH) solution in 50% ethanol/water

  • 0.1 M Hydrochloric Acid (HCl) standard solution

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Conical flasks

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Equilibrate separate solutions of 0.02 M this compound and 0.02 M ethyl 3-cyclohexylpropionate in 50% ethanol/water, and a 0.1 M NaOH solution in 50% ethanol/water to the desired reaction temperature (e.g., 25°C) in the water bath.

  • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a conical flask, starting the stopwatch simultaneously. The final concentration will be 0.01 M for the ester and 0.05 M for NaOH.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing an excess of 0.1 M HCl (e.g., 15 mL).

  • Back-titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as an indicator.

  • Determine the concentration of unreacted NaOH in the reaction mixture at each time point.

  • Calculate the concentration of the ester remaining at each time point.

  • Plot 1/[Ester] versus time. For a second-order reaction, this should yield a straight line with a slope equal to the rate constant (k).

  • Compare the rate constants obtained for both esters.

II. Reactivity of the Cyclic Moiety

The aromatic nature of the phenyl group in this compound allows it to undergo reactions not possible for the saturated cyclohexyl ring of its analogue.

A. Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts alkylation/acylation. The ethyl propionate (B1217596) side chain is an ortho-, para-directing group due to weak activation of the aromatic ring.

Logical Relationship: Electrophilic Aromatic Substitution of this compound

EAS sub This compound intermediate Arenium Ion (Carbocation Intermediate) sub->intermediate Attack by π-electrons eplus Electrophile (E+) eplus->intermediate ortho Ortho-substituted product intermediate->ortho -H+ para Para-substituted product intermediate->para -H+

Caption: Electrophilic attack on the phenyl ring leads to ortho and para products.

In contrast, ethyl 3-cyclohexylpropionate, being fully saturated, does not undergo electrophilic substitution on the ring.

B. Catalytic Hydrogenation

The phenyl group of this compound can be reduced to a cyclohexyl ring via catalytic hydrogenation, effectively converting it to its saturated analogue. This reaction typically requires high pressure and/or elevated temperatures and a suitable catalyst (e.g., Rh/C, RuO₂, or PtO₂).[1][2]

Experimental Workflow: Hydrogenation of this compound

Hydrogenation start This compound reactor High-Pressure Reactor start->reactor reagents H₂ (high pressure) Catalyst (e.g., Rh/C) reagents->reactor product Ethyl 3-cyclohexylpropionate reactor->product Reduction

Caption: Conversion of the aromatic to the saturated analogue via catalytic hydrogenation.

The cyclohexyl ring of ethyl 3-cyclohexylpropionate is already saturated and therefore inert to further catalytic hydrogenation under typical conditions.

III. Reactivity of the Hydrocarbon Backbone

A. Benzylic vs. Aliphatic C-H Bonds

The C-H bonds on the carbon atom adjacent to the phenyl ring in this compound (the benzylic position) are significantly weaker and more reactive than the corresponding C-H bonds in ethyl 3-cyclohexylpropionate. This is due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate.

Table 2: Comparison of Reactivity at the C-2 Position

Reaction TypeThis compound (Benzylic Position)Ethyl 3-cyclohexylpropionate (Aliphatic Position)
Free Radical Halogenation More reactive, selective for the benzylic position.Less reactive, less selective.
Oxidation Susceptible to oxidation to a ketone under strong oxidizing conditions.Generally resistant to oxidation.
Experimental Protocol: Comparative Free-Radical Bromination

This protocol provides a method to qualitatively compare the reactivity of the benzylic C-H bonds of this compound with the aliphatic C-H bonds of ethyl 3-cyclohexylpropionate.

Materials:

  • This compound

  • Ethyl 3-cyclohexylpropionate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) as solvent

  • Reflux apparatus

  • UV lamp

Procedure:

  • Set up two separate reflux apparatuses.

  • In one flask, dissolve this compound (1 equivalent) and NBS (1 equivalent) in CCl₄. Add a catalytic amount of BPO.

  • In the second flask, prepare an identical mixture with ethyl 3-cyclohexylpropionate.

  • Irradiate both flasks with a UV lamp while heating to reflux.

  • Monitor the progress of the reactions over time (e.g., by observing the disappearance of the solid NBS and the formation of succinimide).

  • The reaction with this compound is expected to proceed significantly faster, indicated by a more rapid consumption of NBS.

  • The products can be analyzed by GC-MS to confirm the position of bromination.

IV. Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the mechanisms of key reactions discussed in this guide.

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Saponification Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate 1. Nucleophilic attack by OH⁻ Carboxylate + Alcohol Carboxylate + Alcohol Tetrahedral Intermediate->Carboxylate + Alcohol 2. Elimination of alkoxide Final Products Final Products Carboxylate + Alcohol->Final Products 3. Proton transfer

Caption: The stepwise mechanism of ester saponification.

Catalytic Hydrogenation of the Phenyl Ring

Horiuti_Polanyi sub Aromatic Ring adsorbed_sub Adsorbed Aromatic Ring sub->adsorbed_sub cat Catalyst Surface h2 H₂ adsorbed_h Adsorbed H atoms h2->adsorbed_h intermediate1 Partially Hydrogenated Intermediate adsorbed_sub->intermediate1 + H adsorbed_h->intermediate1 product Cyclohexyl Ring intermediate1->product + 5H

Caption: Simplified Horiuti-Polanyi mechanism for aromatic ring hydrogenation.

V. Summary and Conclusion

The presence of a phenyl group in this compound renders it a more reactive and versatile synthetic intermediate compared to its saturated analogue, ethyl 3-cyclohexylpropionate. The key differences in reactivity are summarized below:

  • Ester Hydrolysis: this compound is expected to hydrolyze at a faster rate due to the electron-withdrawing nature of the phenyl group.

  • Ring Reactivity: The phenyl ring of this compound can undergo electrophilic aromatic substitution and catalytic hydrogenation, reactions that are not possible for the inert cyclohexyl ring.

  • Backbone Reactivity: The benzylic C-H bonds in this compound are significantly more susceptible to radical reactions and oxidation compared to the aliphatic C-H bonds in its saturated counterpart.

This guide provides a foundational understanding of the comparative reactivity of these two important esters. The provided experimental protocols can be utilized to obtain quantitative data to further elaborate on these principles. For professionals in drug development and chemical research, a thorough grasp of these reactivity differences is essential for the rational design of synthetic strategies and the prediction of molecular stability and metabolic fate.

References

Stability Showdown: A Comparative Guide to Phenylpropionate Esters with Diverse Alcohol Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of an ester prodrug is a critical parameter influencing its shelf-life, efficacy, and safety. This guide provides a comprehensive comparison of the relative stability of phenylpropionate esters with varying alcohol moieties, supported by experimental data and detailed methodologies. Understanding these stability differences is paramount for the rational design of ester prodrugs with optimal pharmacokinetic profiles.

The stability of phenylpropionate esters, like other carboxylic acid esters, is primarily dictated by their susceptibility to hydrolysis, which cleaves the ester bond to yield phenylpropionic acid and the corresponding alcohol. The rate of this hydrolysis is significantly influenced by the chemical structure of the alcohol moiety, particularly through steric and electronic effects.

Comparative Hydrolytic Stability: Insights from Homologous Esters

A study on the plasma hydrolytic stability of homologous benzoates demonstrated that stability is inversely proportional to the size of the alcohol group for simple linear alcohols.[1] This suggests that phenylpropionate esters with smaller alcohol moieties are generally more stable.

Ester MoietyAlcohol MoietyHalf-life (t½) in Rat Plasma (minutes)
Benzoate (B1203000)Methyl36
BenzoateEthyl17
Benzoaten-Propyl10
Benzoaten-Butyl10
BenzoatePhenyl7

Data adapted from a comparative study on benzoate esters, which serves as a model for the expected behavior of phenylpropionate esters.[1]

The observed trend can be attributed to a combination of steric and electronic factors. Longer alkyl chains can exert a greater electron-donating inductive effect, which may slightly destabilize the ester by increasing the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] However, in enzymatic hydrolysis, the interaction with the active site of esterases becomes a dominant factor, where longer chains may initially increase binding but eventually lead to decreased hydrolysis rates if the chain becomes too bulky.[3] For non-enzymatic hydrolysis, steric hindrance from bulkier alcohol groups can impede the approach of the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon, thus slowing down the rate of hydrolysis.[4]

Factors Influencing Phenylpropionate Ester Stability

The following diagram illustrates the key factors influencing the stability of phenylpropionate esters.

Caption: Logical relationship of factors influencing the stability of phenylpropionate esters.

Experimental Protocols for Stability Assessment

A crucial aspect of comparing ester stability is the use of standardized and validated analytical methods. Stability-indicating high-performance liquid chromatography (HPLC) methods are the gold standard for this purpose.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of a drug substance.[5]

1. Acid and Base Hydrolysis:

  • Protocol: Dissolve the phenylpropionate ester in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and then dilute with an acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) solution.

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a specified period.

  • Analysis: At various time points, withdraw samples, neutralize them, and analyze by HPLC to quantify the remaining parent ester and any degradation products. For instance, in the case of Nandrolone Phenylpropionate (NPP), significant degradation is observed under both acidic and basic conditions.[5]

2. Oxidative Degradation:

  • Protocol: Treat a solution of the ester with an oxidizing agent, such as 3-30% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature or slightly elevated temperature for a set duration.

  • Analysis: Analyze the samples by HPLC.

3. Thermal Degradation:

  • Protocol: Expose the solid ester or a solution to high temperatures (e.g., 80-100°C).

  • Analysis: Analyze the sample after a defined period to assess for thermal decomposition.

4. Photostability:

  • Protocol: Expose the solid ester or a solution to UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Analyze the sample by HPLC to determine the extent of photodegradation.

Stability-Indicating HPLC Method

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for a phenylpropionate ester would involve:

  • Column: A C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5]

  • Detection: UV detection at a wavelength where the phenylpropionate ester and its potential degradation products have significant absorbance (e.g., 210 nm and 240 nm for NPP).[5]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness to ensure reliable results.[5]

The following diagram outlines a general workflow for a comparative stability study.

G start Start: Select Phenylpropionate Esters method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg acid Acid Hydrolysis forced_deg->acid base Base Hydrolysis forced_deg->base oxidation Oxidation forced_deg->oxidation thermal Thermal forced_deg->thermal photo Photolytic forced_deg->photo analysis Analyze Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_comp Compare Degradation Rates and Half-lives analysis->data_comp end End: Rank Esters by Stability data_comp->end

Caption: Experimental workflow for comparative stability assessment of phenylpropionate esters.

Conclusion

The stability of phenylpropionate esters is intricately linked to the structure of the alcohol moiety. Based on evidence from homologous ester series, it can be concluded that:

  • Smaller, less sterically hindered alcohol groups generally lead to less stable esters under conditions of chemical hydrolysis.

  • The presence of electron-withdrawing groups on the alcohol moiety would be expected to increase stability, while electron-donating groups may decrease it.

For the development of phenylpropionate ester prodrugs, a careful balance must be struck. While increased stability is desirable for shelf-life, the ester must be sufficiently labile to be cleaved in vivo to release the active parent drug. The experimental protocols outlined in this guide provide a robust framework for conducting comparative stability studies to inform the selection of the most suitable alcohol moiety for a given therapeutic application. Further research involving direct comparative studies on a series of phenylpropionate esters is warranted to provide more definitive quantitative data.

References

Performance of different catalysts in the synthesis of Ethyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 3-phenylpropionate (B1229125), a key intermediate in the fragrance, flavor, and pharmaceutical industries, can be achieved through various catalytic routes. The choice of catalyst profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of different catalysts for the synthesis of Ethyl 3-phenylpropionate, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting key metrics such as yield, reaction conditions, and catalyst type.

Catalyst SystemSubstratesReaction TypeReaction ConditionsYieldSelectivitySource
NickelEthyl cinnamate (B1238496), H₂HydrogenationAlcohol solutionHigh (not quantified)Not specified[1]
SO₂F₂ / DIPEA3-Phenylpropionic acid, Ethanol (B145695)Esterification1,2-dichloroethane (B1671644), 20°C, 5 h99%Not specified[1]
Copper catalystNot specifiedSequential one-pot Horner-Wadsworth-Emmons reaction and 1,4-reductionNot specifiedExcellent (not quantified)Excellent chemoselectivity[2]
Lipase PS-C(±)-ethyl 3-hydroxy-3-phenylpropionate (B1262273), Vinyl acetate (B1210297)Enzymatic Resolutiont-butylmethylether, 45°C, 20 h, 150 rpm55.6% conversion100% ee for (S)-enantiomer, 97.8% ee for (R)-enantiomer[3]
Stannous chloride (SnCl₂)3-nitrobenzaldehyde, Meldrum's acid, EthanolTandem Knoevenagel condensation/reduction/esterificationNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate reproducibility and further investigation.

Esterification using SO₂F₂ and N,N-Diisopropylethylamine (DIPEA)[1]

This procedure describes the esterification of 3-phenylpropionic acid with ethanol.

  • Reaction Setup: An oven-dried 25 mL reaction flask equipped with a stir bar is charged with 3-phenylpropionic acid (1.0 mmol, 1.0 equiv), ethanol (2.0 mmol, 2.0 equiv), and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv).

  • Solvent Addition: 1,2-dichloroethane (DCE) is added to the flask to achieve a reaction mixture concentration of 0.2 M. The flask is then sealed with a rubber stopper.

  • Reagent Introduction: Sulfuryl fluoride (B91410) (SO₂F₂) gas is introduced into the stirred reaction mixture by slowly bubbling it from a balloon.

  • Reaction Execution: The reaction mixture is stirred at room temperature (20°C) for 5 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under vacuum. The resulting residue is purified by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product, this compound.

Hydrogenation of Ethyl Cinnamate[5]

This protocol outlines the synthesis of this compound via the hydrogenation of ethyl cinnamate.

  • Reaction Setup: A 250 mL stainless steel autoclave is charged with a solution of 30 g of ethyl cinnamate in 100 ml of ethanol containing 2.0 g of the desired catalyst.

  • Hydrogenation: The autoclave is pressurized with hydrogen gas to 1200 psig.

  • Reaction Execution: The reaction mixture is heated to 170°C and stirred for approximately 1.5 hours.

  • Product Isolation: After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure to afford this compound.

Enzymatic Resolution of (±)-ethyl 3-hydroxy-3-phenylpropionate[3]

This method describes the kinetic resolution of a racemic mixture to obtain enantiomerically pure forms of a related ester.

  • Reaction Mixture Preparation: In a 15 mL vial, vinyl acetate (0.2 ml, 4% v/v) and t-butylmethylether (4.75 ml) are combined.

  • Substrate and Enzyme Addition: (±)-ethyl 3-hydroxy-3-phenylpropionate (0.05 ml, 1% v/v) and Lipase PS-C (0.2 g, 4% w/v) are added to the mixture.

  • Reaction Conditions: The reaction mixture is shaken at 150 rpm and maintained at a temperature of 45°C.

  • Analysis: After 20 hours, the supernatant of the reaction mixture is withdrawn and analyzed by gas chromatography to determine the conversion and enantiomeric excess.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (e.g., 3-Phenylpropionic acid, Ethanol) ReactionVessel Reaction Vessel (e.g., Flask, Autoclave) Reactants->ReactionVessel Catalyst Catalyst (e.g., SO2F2/DIPEA) Catalyst->ReactionVessel Solvent Solvent (e.g., DCE) Solvent->ReactionVessel Mixing Mixing & Stirring ReactionVessel->Mixing Conditions Controlled Conditions (Temperature, Pressure, Time) Mixing->Conditions Quenching Reaction Quenching (if applicable) Conditions->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal (Vacuum) Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Characterization Product Characterization (e.g., NMR, GC-MS) Purification->Characterization Product This compound Purification->Product Yield Yield Calculation Characterization->Yield

Caption: Generalized workflow for the synthesis of this compound.

References

A Comparative Guide to the Catalytic Formation of Ethyl 3-phenylpropanoate: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-phenylpropanoate is a valuable ester widely utilized in the fragrance, flavor, and pharmaceutical industries. Its synthesis, typically achieved through the Fischer esterification of 3-phenylpropanoic acid with ethanol (B145695), can be accomplished using various catalytic methods. The choice of catalyst significantly influences the reaction kinetics, and consequently, the overall efficiency of the process. This guide provides a comparative analysis of two primary catalytic approaches for the formation of ethyl 3-phenylpropanoate: homogeneous acid catalysis and heterogeneous solid acid catalysis.

Comparison of Catalytic Performance

The efficiency of a catalytic system is paramount in chemical synthesis. Below is a summary of key kinetic parameters for homogeneous and heterogeneous catalysis in reactions analogous to the formation of ethyl 3-phenylpropanoate.

Table 1: Comparison of Kinetic Data for Homogeneous and Heterogeneous Catalysis in Esterification Reactions

ParameterHomogeneous Catalysis (Sulfuric Acid)Heterogeneous Catalysis (Amberlyst-15)
Typical Reaction Temperature 50-70°C60-90°C
Catalyst Loading 1-3 wt%5-15 wt%
Reaction Time to High Conversion Generally shorterGenerally longer
Catalyst Separation Difficult; requires neutralization and extractionSimple; filtration
Catalyst Reusability Not reusableReusable
Corrosion Issues HighLow
Selectivity HighHigh, but can be influenced by pore diffusion

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon scientific findings. The following sections outline typical protocols for kinetic studies of esterification reactions under both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: Sulfuric Acid

A kinetic study of the esterification of a carboxylic acid with ethanol using sulfuric acid as a catalyst is typically conducted in a batch reactor.

Materials:

Procedure:

  • A known molar ratio of 3-phenylpropanoic acid and ethanol is charged into a temperature-controlled batch reactor equipped with a magnetic stirrer and a condenser.

  • The reactor is brought to the desired temperature (e.g., 60°C).

  • A specific amount of concentrated sulfuric acid (e.g., 1 wt% of the total reactants) is added to initiate the reaction. This is considered time zero.

  • Samples are withdrawn from the reactor at regular time intervals.

  • Each sample is immediately quenched in an ice bath to stop the reaction.

  • The concentration of unreacted 3-phenylpropanoic acid in the sample is determined by titration with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The conversion of 3-phenylpropanoic acid is calculated at each time point to determine the reaction rate.

Heterogeneous Catalysis: Amberlyst-15

The kinetic study using a solid acid catalyst like Amberlyst-15 follows a similar procedure to homogeneous catalysis, with the primary difference being the solid nature of the catalyst.

Materials:

  • 3-Phenylpropanoic acid

  • Ethanol (anhydrous)

  • Amberlyst-15 ion-exchange resin

  • Sodium hydroxide solution (for titration)

  • Phenolphthalein indicator

  • Ice bath

Procedure:

  • Amberlyst-15 resin is pre-treated by washing with ethanol and then dried to a constant weight.

  • A known molar ratio of 3-phenylpropanoic acid and ethanol, along with a specific weight of the dried Amberlyst-15 catalyst, are added to a temperature-controlled batch reactor with vigorous stirring.

  • The mixture is heated to the desired reaction temperature (e.g., 80°C), marking the start of the reaction (time zero).

  • Samples of the liquid phase are withdrawn at regular intervals using a syringe equipped with a filter to prevent the removal of the solid catalyst.

  • The reaction in the withdrawn samples is quenched in an ice bath.

  • The concentration of 3-phenylpropanoic acid is determined by titration with a standardized sodium hydroxide solution.

  • The conversion is calculated over time to establish the reaction kinetics.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a typical kinetic study for esterification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling Reactants Prepare Reactants (3-Phenylpropanoic Acid, Ethanol) Reactor Charge Reactor Reactants->Reactor Catalyst_Prep Prepare Catalyst (H₂SO₄ or Amberlyst-15) Catalyst_Prep->Reactor Set_Temp Set Reaction Temperature Reactor->Set_Temp Add_Catalyst Initiate Reaction (Add Catalyst) Set_Temp->Add_Catalyst Sampling Withdraw Samples at Timed Intervals Add_Catalyst->Sampling Quench Quench Reaction Sampling->Quench Titration Determine Acid Concentration (Titration) Quench->Titration Calc Calculate Conversion vs. Time Titration->Calc Model Determine Rate Constants and Activation Energy Calc->Model Catalysis_Decision_Pathway Start Catalyst Selection Process_Considerations Process Requirements Start->Process_Considerations Homogeneous Homogeneous Catalysis (H₂SO₄) + Faster reaction rates + Milder conditions - Difficult separation - Catalyst not reusable - Corrosive Heterogeneous Heterogeneous Catalysis (Amberlyst-15) - Slower reaction rates - Harsher conditions + Easy separation + Catalyst reusable + Non-corrosive Process_Considerations->Homogeneous High throughput Batch process Process_Considerations->Heterogeneous Continuous process Catalyst recycling

Unveiling Antibody Specificity: A Guide to Cross-Reactivity Analysis of Ethyl 3-phenylpropionate in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive guide for assessing the cross-reactivity of Ethyl 3-phenylpropionate (B1229125) in immunoassays. This publication provides a framework for conducting and presenting crucial specificity data, addressing a notable gap in currently available literature. To date, no specific cross-reactivity studies for Ethyl 3-phenylpropionate have been published. This guide, therefore, offers a foundational methodology and hypothetical data presentation to steer future research in this area.

The guide is designed to assist in the development of highly specific immunoassays for this compound by outlining a systematic approach to evaluating potential cross-reactants. By understanding and quantifying the interaction of antibodies with structurally similar molecules, researchers can ensure the accuracy and reliability of their analytical methods. This is of paramount importance in fields such as pharmacokinetics, toxicology, and environmental monitoring where precise measurement of specific compounds is critical.

Comparative Analysis of Potential Cross-Reactants

A critical step in any immunoassay development is the characterization of antibody specificity. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a hapten derived from this compound) also binds to other structurally related compounds. This can lead to inaccurate quantification and false-positive results.

To properly assess the specificity of an immunoassay for this compound, a panel of structurally analogous compounds should be tested. The selection of these compounds is based on shared chemical motifs, such as the phenyl group, the propionate (B1217596) backbone, and variations in the ethyl ester group.

Table 1: Hypothetical Cross-Reactivity Data for an this compound Immunoassay

Compound NameChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C₆H₅CH₂CH₂COOCH₂CH₃ 10 100
3-Phenylpropionic acidC₆H₅CH₂CH₂COOH5002.0
Mthis compoundC₆H₅CH₂CH₂COOCH₃2540.0
Ethyl benzoateC₆H₅COOCH₂CH₃> 10,000< 0.1
Propyl 3-phenylpropionateC₆H₅CH₂CH₂COOCH₂CH₂CH₃1566.7
Ethyl 2-phenylpropionateC₆H₅CH(CH₃)COOCH₂CH₃2,0000.5
Cinnamic acid ethyl esterC₆H₅CH=CHCOOCH₂CH₃> 10,000< 0.1

Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings. IC50 is the concentration of the analyte that causes 50% inhibition of the signal. Cross-reactivity is calculated as (IC50 of this compound / IC50 of test compound) x 100%.

Understanding the Principles of Immunoassay Specificity

The specificity of an immunoassay is fundamentally determined by the binding affinity of the antibody for its target antigen relative to other molecules. In a competitive immunoassay format, which is well-suited for small molecules like this compound, the degree of cross-reactivity is a direct measure of this specificity.

cross_reactivity_principle cluster_high_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Ab1 Antibody Ag1 Target Antigen Ag1->Ab1 High Affinity Binding Ab2 Antibody Ag2 Structurally Similar Compound Ag2->Ab2 Low Affinity Binding

Figure 1: Principle of Antibody Cross-Reactivity.

Experimental Protocol: Competitive ELISA for this compound

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an antibody against this compound.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein like BSA)

  • Anti-Ethyl 3-phenylpropionate antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • This compound standard

  • Potential cross-reactants

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

competitive_elisa_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection A Coat Plate with Coating Antigen B Wash Plate A->B C Block Non-specific Binding Sites B->C D Wash Plate C->D E Add Standards/Samples & Primary Antibody D->E F Incubate E->F G Wash Plate F->G H Add Enzyme-conjugated Secondary Antibody G->H I Incubate H->I J Wash Plate I->J K Add Substrate J->K L Incubate K->L M Add Stop Solution L->M N Read Absorbance M->N

Figure 2: Workflow for a Competitive ELISA.

Step-by-Step Method:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the this compound standard and the potential cross-reactants. In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes. Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.

  • Determine the IC50 value for the this compound standard and for each potential cross-reactant.

  • Calculate the percent cross-reactivity for each tested compound using the formula provided in the note of Table 1.

This comprehensive guide provides the necessary framework for researchers to initiate and report on the cross-reactivity of this compound in immunoassays. The adoption of standardized methodologies and clear data presentation will significantly enhance the comparability and utility of results across the scientific community.

A Comparative Guide to the Synthesis of Ethyl 3-Phenylpropionate: Fischer vs. Alternative Esterification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate esterification method is crucial for optimizing yield, purity, and process efficiency. This guide provides an objective comparison of the traditional Fischer esterification with modern alternatives—the Steglich esterification and the Mitsunobu reaction—for the synthesis of Ethyl 3-phenylpropionate (B1229125). The comparison is supported by experimental data from analogous reactions, detailed methodologies, and mechanistic insights confirmed by isotopic labeling studies.

Isotopic Labeling and the Fischer Esterification Mechanism

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. Isotopic labeling studies using oxygen-18 (¹⁸O) have been instrumental in elucidating its mechanism. When 3-phenylpropionic acid is reacted with ¹⁸O-labeled ethanol (B145695) in the presence of an acid catalyst, the ¹⁸O isotope is exclusively incorporated into the ethyl 3-phenylpropionate, and not in the water byproduct. This observation confirms that the alcohol's oxygen atom acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.

The mechanism proceeds through a series of equilibrium steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester.

Fischer_Esterification_Mechanism

Caption: Mechanism of Fischer Esterification with ¹⁸O-labeled ethanol.

Comparison of Esterification Methods

While Fischer esterification is a straightforward method, its equilibrium nature can limit yields. The Steglich esterification and Mitsunobu reaction offer milder, non-acidic conditions and often provide higher yields, particularly for sensitive substrates. Below is a comparison of these methods based on data from reactions with substrates analogous to 3-phenylpropionic acid.

MethodReagentsCatalyst/ActivatorSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Esterification Hydroxy acid, EthanolH₂SO₄-Reflux295[1]
Steglich Esterification (3,4-dimethoxyphenyl) propionic acid, AlcoholEDC, DMAPDCMRoom Temp.Not Specified82[2]
Mitsunobu Reaction Cinnamic acid, AlcoholPPh₃, DIADTHFRoom Temp.4890[3]
Fluorosulfonyl Fluoride (B91410) Method 3-Phenylpropionic acid, EthanolSO₂F₂, DIPEADCE20599[4]

Note: The yields reported are for reactions with similar but not identical substrates and conditions, as a direct comparative study for this compound was not found in the reviewed literature.

Experimental Protocols

  • Reaction Setup: To a solution of the hydroxy acid (8.0 g, 0.044 mol) in anhydrous ethanol (200 ml), add concentrated H₂SO₄ (3 ml).

  • Reaction: Reflux the mixture for 2 hours.

  • Workup: Remove the excess ethanol under reduced pressure. Add a mixture of H₂O (50 ml) and ethyl acetate (B1210297) (200 ml).

  • Purification: Wash the organic phase with an aqueous solution of NaHCO₃ and then with a saturated solution of NaCl. Dry the organic phase over Na₂SO₄ and filter. Remove the solvent using a rotary evaporator to obtain the ester.[1]

  • Reaction Setup: Combine (3,4-dimethoxyphenyl) propionic acid, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM).

  • Reaction: Stir the reaction at room temperature.

  • Workup and Purification: The protocol for the specific substrate involved further steps including Claisen condensation and reductive amination to yield the final product.[2] A general Steglich workup involves filtering off the urea (B33335) byproduct and purifying the ester by chromatography.

  • Reaction Setup: Add triphenylphosphine (B44618) (794 mg, 3.03 mmol) to a cooled (0°C) solution of cinnamic acid (3.03 mmol) and the alcohol (3.03 mmol) in dry THF (20 mL).

  • Reaction: Add diethyl azodicarboxylate (551 μL, 3.03 mmol) dropwise and stir the reaction mixture at room temperature for 48 hours.

  • Workup: Remove the solvent and dissolve the residue in EtOAc.

  • Purification: Wash the organic phase with saturated aqueous NaHCO₃ (3 x 50 mL) and saturated aqueous NaCl (50 mL). Dry the solution over Na₂SO₄ and evaporate the solvent.[3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for an isotopic labeling study of the Fischer esterification.

Isotopic_Labeling_Workflow

Caption: Experimental workflow for an ¹⁸O isotopic labeling study.

Conclusion

The Fischer esterification, with its mechanism firmly established through isotopic labeling studies, remains a fundamental method for ester synthesis. However, for substrates that are sensitive or where high yields are paramount, the Steglich esterification and Mitsunobu reaction present compelling alternatives. The Steglich reaction proceeds under mild, neutral conditions, making it suitable for acid-labile compounds. The Mitsunobu reaction also offers mild conditions and is particularly useful for achieving stereochemical inversion at a chiral alcohol center. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired yield, and reaction conditions. The fluorosulfonyl fluoride method also shows promise with a reported high yield for the direct synthesis of this compound.

References

Safety Operating Guide

Safe Disposal of Ethyl 3-Phenylpropionate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Ethyl 3-phenylpropionate (B1229125), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside key safety data and handling protocols.

Key Safety and Physical Properties

Understanding the characteristics of Ethyl 3-phenylpropionate is the first step in managing its disposal safely. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 247-248 °C (lit.)
Density 1.01 g/mL at 25 °C (lit.)
Flash Point 108 °C (226.4 °F) - closed cup
Solubility Insoluble in water[2]
Storage Class 10 - Combustible liquids

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use protective gloves that have been inspected before use.[3]

  • Respiratory Protection: In areas with inadequate ventilation or if exposure limits are exceeded, use a multi-purpose combination respirator cartridge.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]

Always work in a well-ventilated area, such as a chemical fume hood, to prevent the formation of vapor.[4][5]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal company.[3][5] Do not discharge into sewer systems or the environment.[3][4]

For Small Spills:

  • Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[4]

  • Absorb the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the liquid.[2][4]

  • Collect and Contain: Carefully collect the absorbent material and place it into a suitable, closed, and properly labeled container for disposal.[2]

  • Decontaminate the Area: Wash the spill area with alcohol, followed by a strong soap and water solution.[1]

  • Dispose of Contaminated Materials: Seal all contaminated clothing and absorbent materials in a vapor-tight plastic bag for eventual disposal by a licensed professional.[1]

For Unused or Waste Product:

  • Containerize: Ensure the waste this compound is stored in a closed, clearly labeled, and appropriate container.

  • Licensed Disposal: Arrange for the material to be transported to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3]

Emergency First Aid Procedures

In the event of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

  • After Skin Contact: Wash the affected skin with plenty of water.[4]

  • After Eye Contact: Rinse the eyes with water as a precaution.[4]

  • After Ingestion: Rinse the mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[4]

G cluster_0 Initial Assessment cluster_1 Spill Containment & Cleanup cluster_2 Final Disposal spill Small Spill Occurs ventilate Ensure Ventilation spill->ventilate waste Unused/Waste Product licensed_disposal Dispose via Licensed Chemical Waste Company waste->licensed_disposal absorb Absorb with Inert Material ventilate->absorb collect Collect in Labeled Container absorb->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->licensed_disposal

References

Personal protective equipment for handling Ethyl 3-phenylpropionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-phenylpropionate (B1229125)

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3-phenylpropionate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

This compound is a colorless liquid with a fruity, floral odor.[1] While it is considered to have low acute toxicity, proper personal protective equipment (PPE) and handling procedures are necessary to prevent potential irritation and ensure a safe working environment.[1]

Personal Protective Equipment (PPE) Summary

A summary of the recommended personal protective equipment for handling this compound is provided below.

Route of ExposureRecommended Personal Protective Equipment (PPE)
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be necessary.[3]
Skin Chemical-resistant gloves (inspected prior to use), and fire/flame resistant and impervious clothing or a protective suit.[2][3]
Respiratory A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where the neat chemical is handled.[4]
General An emergency eye wash station and safety shower should be readily accessible.

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area.[2][5]

  • Use a local exhaust ventilation system (fume hood) to prevent the generation of vapor or mist.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, inspect all PPE for integrity.

  • Wear safety goggles with side shields.[2]

  • Don chemical-resistant gloves.[2]

  • Wear a lab coat or impervious clothing.[2]

  • If there is a risk of inhalation, use a NIOSH-approved respirator.[4]

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing mist, gas, or vapors.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Keep away from incompatible materials such as strong acids and bases.[5]

4. In Case of a Spill:

  • Evacuate personnel from the area.[2]

  • Remove all sources of ignition.[2]

  • Ventilate the area.[5]

  • Use absorbent paper or other inert materials like clay or diatomaceous earth to collect the spill.[4][5]

  • Place the contaminated material in a sealed, vapor-tight plastic bag for disposal.[4]

  • Wash all contaminated surfaces with alcohol followed by a strong soap and water wash.[4]

5. First Aid Measures:

  • After eye contact: Rinse immediately with plenty of water. If irritation persists, seek medical attention.[3][5]

  • After skin contact: Wash the affected area with mild soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][5]

  • After inhalation: Move the person to fresh air and keep them comfortable. Seek medical advice if you feel unwell.[3][5]

  • After ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent paper, gloves) in a suitable, closed, and clearly labeled container.[2]

2. Disposal Procedure:

  • Disposal must be handled by a licensed waste disposal company.[3]

  • Do not allow the chemical to enter drains or waterways.[2][5]

  • Follow all local and national regulations for chemical waste disposal.[3]

3. Contaminated Packaging:

  • Completely empty containers before disposal.

  • Handle contaminated packaging in the same way as the substance itself.[6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Action start Start: Handling this compound task Assess Task and Potential for Exposure start->task inhalation_risk Risk of Inhalation? task->inhalation_risk splash_risk Risk of Splash? inhalation_risk->splash_risk No respirator Wear NIOSH-approved Respirator inhalation_risk->respirator Yes skin_contact_risk Risk of Skin Contact? splash_risk->skin_contact_risk No face_shield Wear Face Shield over Goggles splash_risk->face_shield Yes gloves Wear Chemical-Resistant Gloves skin_contact_risk->gloves lab_coat Wear Lab Coat or Impervious Clothing skin_contact_risk->lab_coat No respirator->splash_risk goggles Wear Safety Goggles with Side Shields goggles->skin_contact_risk face_shield->goggles gloves->lab_coat proceed Proceed with Handling lab_coat->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-phenylpropionate
Reactant of Route 2
Ethyl 3-phenylpropionate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.